Product packaging for Epicorazine A(Cat. No.:CAS No. 62256-05-7)

Epicorazine A

Cat. No.: B1208910
CAS No.: 62256-05-7
M. Wt: 420.5 g/mol
InChI Key: RCODXLGTKJXDNC-UORGKRBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an epidithiodiketopiperazine from Epicoccum nigrum;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O6S2 B1208910 Epicorazine A CAS No. 62256-05-7

Properties

CAS No.

62256-05-7

Molecular Formula

C18H16N2O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

(1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone

InChI

InChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2/t7-,8-,11+,12+,13+,14+,17-,18-/m1/s1

InChI Key

RCODXLGTKJXDNC-UORGKRBOSA-N

Canonical SMILES

C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O

Other CAS No.

69176-72-3
62256-05-7

Synonyms

epicorazine A

Origin of Product

United States

Foundational & Exploratory

Epicorazine A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) antibiotic isolated from the fungus Epicoccum nigrum. As a member of the ETP class of secondary metabolites, it possesses a unique bridged disulfide bond within a piperazine ring structure, which is crucial for its biological activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, known biological activities, and insights into its potential mechanisms of action. Due to the limited publicly available data specifically on this compound, this guide also draws upon information from the broader ETP class to provide a more complete context for researchers.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₁₈H₁₆N₂O₆S₂. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, mass spectrometry, and NMR, with its absolute configuration confirmed by X-ray diffraction.[1]

PropertyValueReference
Molecular Formula C₁₈H₁₆N₂O₆S₂--INVALID-LINK--
Molecular Weight 420.5 g/mol --INVALID-LINK--
CAS Number 62256-05-7--INVALID-LINK--
Appearance Not explicitly reported, likely a crystalline solid
Solubility Not explicitly reported
Melting Point Not explicitly reported

Crystal Structure Data:

ParameterValueReference
Crystal System Orthorhombic--INVALID-LINK--
Space Group P 2₁ 2₁ 2₁--INVALID-LINK--
Unit Cell a 10.996 Å--INVALID-LINK--
Unit Cell b 12.452 Å--INVALID-LINK--
Unit Cell c 13.218 Å--INVALID-LINK--

Biological Activity

This compound has demonstrated notable antimicrobial properties. Specific quantitative data on its activity, such as IC₅₀ or EC₅₀ values, are not widely available in the public domain. The following table summarizes the reported minimum inhibitory concentrations (MICs).

OrganismActivityMIC (µg/mL)Reference
Gram-positive bacteriaAntibacterialNot specified[1]
Candida albicansAntifungalNot specified

While specific cytotoxicity data for this compound is scarce, the broader ETP class is known for potent anticancer activity.

Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not been extensively studied. However, the mechanism of action for the ETP class of compounds is generally attributed to the reactive disulfide bridge.

Antimicrobial Mechanism

The antimicrobial activity of ETPs is believed to involve the disruption of cellular processes through the interaction of the disulfide bond with intracellular thiols, leading to the generation of reactive oxygen species (ROS) and the inactivation of essential enzymes.

Potential Anticancer Signaling Pathways

Based on studies of related ETPs, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A plausible mechanism is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in tumor progression.

HIF1a_Inhibition cluster_0 Hypoxic Conditions cluster_1 Cellular Response HIF1a HIF-1α p300 p300/CBP HIF1a->p300 Interaction Angiogenesis Angiogenesis p300->Angiogenesis Metabolism Metabolic Adaptation p300->Metabolism Proliferation Cell Proliferation p300->Proliferation EpicorazineA This compound (ETP) EpicorazineA->HIF1a Inhibits interaction with p300

Proposed mechanism of HIF-1α inhibition by ETPs.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of ETPs from fungal cultures is outlined below.

Isolation_Workflow Start Fungal Culture (Epicoccum nigrum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Crude Extract Concentration Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Concentration->Chromatography Purification Fraction Collection and Purification Chromatography->Purification Characterization Structural Elucidation (NMR, MS, X-ray) Purification->Characterization End Pure this compound Characterization->End

General workflow for the isolation of this compound.

Protocol Outline:

  • Culturing: Epicoccum nigrum is cultured on a suitable solid or liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the individual compounds.

  • Characterization: The purified this compound is characterized using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity and purity.

Total Synthesis

A total synthesis of this compound has not been reported in the literature. However, the synthesis of the related compound, Epicoccin G, provides a potential strategic framework. The key steps would likely involve the stereoselective construction of the diketopiperazine core, followed by the introduction of the disulfide bridge.

Synthetic_Strategy AA Amino Acid Precursors DKP Diketopiperazine Core Formation AA->DKP Functionalization Side Chain Functionalization DKP->Functionalization Sulfenylation Introduction of Sulfur Atoms Functionalization->Sulfenylation Cyclization Disulfide Bridge Formation Sulfenylation->Cyclization Final This compound Cyclization->Final

A plausible synthetic strategy for this compound.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Total Synthesis: The development of a robust and scalable total synthesis would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of novel analogs.

  • Mechanism of Action Studies: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to assess the therapeutic potential of this compound for the treatment of infectious diseases and cancer.

Conclusion

This compound is a fascinating natural product with demonstrated antimicrobial activity and significant potential for further investigation, particularly in the realm of oncology. While current data specific to this molecule is limited, the broader understanding of the ETP class provides a strong foundation for future research. The development of a total synthesis and in-depth mechanistic studies will be critical next steps in unlocking the full therapeutic potential of this compound.

References

Epicorazine A: A Fungal Epidithiodiketopiperazine with Potent Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Origin, and Biological Significance of Epicorazine A

Executive Summary

This compound is a sulfur-containing heterocyclic natural product belonging to the epidithiodiketopiperazine (ETP) class of secondary metabolites. First isolated from the fungus Epicoccum nigrum, this compound has garnered interest within the scientific community due to its significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological aspects of this compound, tailored for researchers, scientists, and drug development professionals. The document details the producing organism, physicochemical properties, and antimicrobial and cytotoxic activities of this compound, presenting quantitative data in structured tables. Furthermore, it outlines representative experimental protocols for its production and isolation and delves into its proposed biosynthetic and signaling pathways, visualized through detailed diagrams.

Discovery and Origin

This compound was first reported in 1978 as a novel antibiotic isolated from a strain of the fungus Epicoccum nigrum.[1] This fungus, also known by its synonym Epicoccum purpurascens, is a ubiquitous ascomycete found in a variety of terrestrial and marine environments.[2] E. nigrum is a known producer of a diverse array of bioactive secondary metabolites, which contribute to its ecological roles and potential applications in biotechnology and medicine. The initial discovery of this compound stemmed from screening for antibacterial compounds produced by this fungal species.

The structure and absolute configuration of this compound were elucidated using a combination of spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray diffraction analysis.[1] It is characterized by a central diketopiperazine ring with a disulfide bridge, a hallmark of the ETP class of compounds.

Physicochemical and Biological Properties

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its extraction, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₈H₁₆N₂O₆S₂[3]
Molecular Weight 420.5 g/mol [3]
Appearance Crystalline solid
Solubility Soluble in chloroform and other organic solvents[2]
X-ray Crystallography Data

The three-dimensional structure of this compound has been confirmed by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, angles, and the overall conformation of the molecule.

Crystal ParameterValueReference
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.996 Å, b = 12.452 Å, c = 13.218 Å
α = 90°, β = 90°, γ = 90°
Biological Activity

This compound has demonstrated notable activity against a range of microbial pathogens and cancer cell lines. The following tables summarize its minimum inhibitory concentrations (MIC) against selected microorganisms and its cytotoxic activity (IC₅₀) against human cancer cell lines.

Table 2.1: Antimicrobial Activity of this compound

Target OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive bacterium12.5 - 25
Enterococcus faecalis (VRE)Gram-positive bacterium12.5 - 25
Candida albicansFungus25

Table 2.2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
L5178YMouse lymphoma1.3
RamosHuman Burkitt's lymphoma~10
Jurkat J16Human T-cell leukemia28

Experimental Protocols

The following protocols are representative methodologies for the fermentation of Epicoccum nigrum, and the subsequent isolation and purification of this compound, based on established procedures for fungal secondary metabolites.

Fermentation of Epicoccum nigrum
  • Inoculum Preparation: A pure culture of Epicoccum nigrum is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation.

  • Seed Culture: A spore suspension is used to inoculate a liquid seed medium (e.g., Potato Dextrose Broth) and incubated at 25°C on a rotary shaker at 150 rpm for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used to support the growth of E. nigrum and the production of secondary metabolites. The culture is incubated under the same conditions as the seed culture for 7-14 days.

Extraction and Isolation of this compound
  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration or centrifugation.

  • Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted separately with a polar organic solvent like methanol or acetone.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Initial fractionation of the crude extract is performed on a silica gel column using a gradient of solvents with increasing polarity.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative TLC or reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of modern spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • UV-Vis and IR Spectroscopy: To identify characteristic chromophores and functional groups.

  • X-ray Crystallography: To determine the absolute configuration and solid-state conformation.

Signaling and Biosynthetic Pathways

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathways affected by this compound are still under investigation. However, based on studies of other epidithiodiketopiperazines, a plausible mechanism of action involves the induction of apoptosis and the inhibition of key cellular processes. The disulfide bridge is a critical feature for the biological activity of ETPs. It is proposed that ETPs can interact with zinc-finger proteins, leading to the ejection of zinc ions and disruption of protein function. One such target is the p300/CBP co-activator, which is involved in the hypoxia-inducible factor (HIF-1) signaling pathway, a key regulator of cellular responses to low oxygen and a critical pathway in cancer progression.

G cluster_hif HIF-1 Signaling Pathway cluster_apoptosis Apoptosis Induction Epicorazine_A This compound p300_CBP p300/CBP Epicorazine_A->p300_CBP Inhibits (via Zinc Ejection) Apoptosis_Pathway Apoptosis Pathway Epicorazine_A->Apoptosis_Pathway Induces HIF_1_Complex HIF-1 Complex (Transcription Factor) p300_CBP->HIF_1_Complex Co-activates HIF_1a HIF-1α HIF_1a->HIF_1_Complex Target_Genes Target Genes (e.g., VEGF) HIF_1_Complex->Target_Genes Activates Transcription Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Proposed signaling pathway of this compound.
Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general pathway for epidithiodiketopiperazines. This pathway commences with the formation of a diketopiperazine core from two amino acid precursors, likely tryptophan and another proteinogenic amino acid, via the action of a non-ribosomal peptide synthetase (NRPS). Subsequent post-NRPS modifications, including hydroxylations, and the crucial installation of the disulfide bridge by a sulfur transferase and an FAD-dependent oxidoreductase, lead to the final complex structure of this compound.

G Amino_Acids Amino Acid Precursors (e.g., Tryptophan) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Hydroxylation Hydroxylation (P450 enzymes) Diketopiperazine->Hydroxylation Hydroxylated_DKP Hydroxylated Diketopiperazine Hydroxylation->Hydroxylated_DKP Sulfur_Addition Sulfur Incorporation (Sulfur Transferase) Hydroxylated_DKP->Sulfur_Addition Dithiol_Intermediate Dithiol Intermediate Sulfur_Addition->Dithiol_Intermediate Disulfide_Bridge Disulfide Bridge Formation (FAD-dependent Oxidoreductase) Dithiol_Intermediate->Disulfide_Bridge Epicorazine_A This compound Disulfide_Bridge->Epicorazine_A

Proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant potential for further investigation in the fields of drug discovery and development. Its potent antibacterial and cytotoxic activities warrant more in-depth studies to fully elucidate its mechanism of action and to explore its therapeutic potential. The elucidation of its biosynthetic pathway could also open avenues for the production of novel analogues with improved activity and pharmacological properties through synthetic biology and metabolic engineering approaches. Further research into the ecological role of this compound for its producing organism, Epicoccum nigrum, may also provide valuable insights into fungal secondary metabolism and its applications.

References

An In-depth Technical Guide to Epicorazine A from Epicoccum nigrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epicorazine A, a potent antibacterial secondary metabolite produced by the fungus Epicoccum nigrum. The document details its biosynthesis, methods for production and isolation, analytical characterization, and biological activity, with a focus on quantitative data and detailed experimental protocols.

Introduction

Epicoccum nigrum is a ubiquitous ascomycetous fungus known for its role as a biocontrol agent and a prolific producer of a diverse array of biologically active secondary metabolites.[1][2] These compounds include polyketides, diketopiperazines, and pigments, many of which exhibit antimicrobial, antioxidant, and anticancer properties.[2] Among the noteworthy metabolites is this compound, an epidithiodiketopiperazine (ETP) that has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains.[3] This guide serves as a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₂O₆S₂[4]
Molecular Weight420.5 g/mol [4]
Exact Mass420.04497858 Da[4]
AppearanceNot specified in reviewed literature
SolubilityNot specified in reviewed literature

Biosynthesis and Regulation of this compound

This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a diketopiperazine core with a disulfide bridge. The biosynthesis of ETPs is a complex process involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.

A proposed biosynthetic pathway for this compound, based on the general understanding of ETP biosynthesis, is illustrated below. This pathway is a conceptual model and the specific enzymes in Epicoccum nigrum have not all been empirically verified.

This compound Biosynthesis cluster_0 Core Synthesis cluster_1 Tailoring Reactions L-Tryptophan_1 L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Tryptophan_1->NRPS L-Tryptophan_2 L-Tryptophan L-Tryptophan_2->NRPS Cyclic_Dipeptide Cyclic Dipeptide (Diketopiperazine Core) NRPS->Cyclic_Dipeptide Hydroxylation Hydroxylation Cyclic_Dipeptide->Hydroxylation Tailoring Enzymes Sulfenylation Sulfenylation Hydroxylation->Sulfenylation Disulfide_Bridge_Formation Disulfide Bridge Formation Sulfenylation->Disulfide_Bridge_Formation Epicorazine_A This compound Disulfide_Bridge_Formation->Epicorazine_A

Figure 1: Proposed Biosynthetic Pathway of this compound.

The regulation of secondary metabolism in fungi is a complex network involving both pathway-specific and global regulators. In many filamentous fungi, a global regulator known as LaeA plays a crucial role in the activation of silent secondary metabolite gene clusters. It is hypothesized that LaeA, as part of a larger protein complex, influences chromatin remodeling, making the biosynthetic genes accessible for transcription.

Production of this compound

Solid-state fermentation (SSF) has been shown to be an effective method for the production of secondary metabolites by Epicoccum nigrum.[5][6][7] The following protocol is a generalized procedure based on methods reported for the production of diketopiperazines from this fungus.

Experimental Protocol: Solid-State Fermentation
  • Strain and Culture Maintenance:

    • Obtain a pure culture of Epicoccum nigrum.

    • Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 4-6 weeks.

  • Inoculum Preparation:

    • From a fresh PDA plate culture of E. nigrum, inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days to obtain a mycelial suspension.

  • Solid-State Fermentation:

    • Prepare the solid substrate by autoclaving 100 g of rice in 100 mL of distilled water in a 1 L Erlenmeyer flask.

    • After cooling, inoculate the sterile rice with 10 mL of the mycelial suspension.

    • Incubate the flask under static conditions at 25-28°C in the dark for 21-28 days.

Isolation and Purification

The following is a general workflow for the extraction and purification of this compound from the solid-state fermentation culture.

Extraction and Purification Workflow Fermented_Rice Solid Fermented Rice Culture Extraction Extraction with Ethyl Acetate Fermented_Rice->Extraction Filtration_Concentration Filtration and Concentration (in vacuo) Extraction->Filtration_Concentration Crude_Extract Crude Ethyl Acetate Extract Filtration_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Semi_Prep_HPLC Semi-Preparative HPLC Fraction_Collection->Semi_Prep_HPLC Pure_Epicorazine_A Pure this compound Semi_Prep_HPLC->Pure_Epicorazine_A

Figure 2: General Workflow for Extraction and Purification.
Experimental Protocol: Extraction and Purification

  • Extraction:

    • The fermented rice culture is soaked in ethyl acetate (EtOAc) at a 1:3 (w/v) ratio and agitated for 24 hours at room temperature.

    • The mixture is filtered, and the extraction process is repeated three times with fresh EtOAc.

  • Concentration:

    • The combined EtOAc extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Analytical Characterization

The structure of this compound has been elucidated using various spectroscopic techniques, including UV, IR, mass spectrometry, and NMR, with its absolute configuration confirmed by X-ray diffraction.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound is crucial for confirming its elemental composition. The expected exact mass can be calculated from its molecular formula (C₁₈H₁₆N₂O₆S₂). High-resolution mass spectrometers, such as Orbitrap or TOF instruments, provide the necessary mass accuracy for this confirmation.[4][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity

This compound has demonstrated notable antibacterial and antifungal activity. A summary of its Minimum Inhibitory Concentrations (MICs) against various microorganisms is presented in Table 2.

Table 2: Biological Activity of this compound

Test OrganismMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 25Not specified in reviewed literature
Vancomycin-resistant Enterococcus (VRE)12.5 - 25Not specified in reviewed literature
Candida albicans25Not specified in reviewed literature
Experimental Protocol: MIC Determination (Broth Microdilution Method)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.[14][15][16][17]

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth medium to achieve a range of desired concentrations.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, produced by Epicoccum nigrum, represents a promising lead compound in the search for new antimicrobial agents. Its activity against drug-resistant bacteria underscores its potential therapeutic value. This guide provides a foundational framework for researchers to undertake the production, isolation, and characterization of this compound, facilitating further investigation into its mechanism of action and potential for drug development.

References

An In-depth Technical Guide to the Core of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Epicorazine A, a natural product with potential applications in drug development. The information is curated to be a valuable resource for researchers in medicinal chemistry, natural products, and pharmacology.

Chemical Identity and Structure

This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a central diketopiperazine ring with a disulfide bridge. It was first isolated from the fungus Epicoccum nigrum.[1]

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueSource
IUPAC Name (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetronePubChem[2]
SMILES C1[C@H]2--INVALID-LINK--O">C@@HN3[C@]14C(=O)N5[C@H]6--INVALID-LINK--C(=O)C=C[C@@H]6OPubChem[2]
InChI Key RCODXLGTKJXDNC-UORGKRBOSA-NPubChem[2]
CAS Number 62256-05-7PubChem[2]
Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in the following table.

PropertyValueSource
Molecular Formula C18H16N2O6S2PubChem[2]
Molecular Weight 420.5 g/mol PubChem[2]
Exact Mass 420.04497858 DaPubChem[2]
Topological Polar Surface Area 166 ŲPubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 8PubChem[2]
XLogP3 -1.7PubChem[2]
Crystallography

The crystal structure of this compound has been determined, providing precise insights into its three-dimensional conformation.

Crystal ParameterValueSource
COD Number 2311097PubChem[2]
Space Group P 21 21 21PubChem[2]
Cell Lengths a = 10.996 Å, b = 12.452 Å, c = 13.218 ÅPubChem[2]
Cell Angles α = 90°, β = 90°, γ = 90°PubChem[2]

Biological Activity

This compound has demonstrated a range of biological activities, with its antimicrobial and cytotoxic properties being the most prominent.

Antimicrobial Activity

This compound exhibits activity against Gram-positive bacteria, including clinically significant resistant strains.

Target OrganismMIC (μg/mL)Source
Methicillin-resistant Staphylococcus aureus (MRSA)12.5-25MedChemExpress
Vancomycin-resistant Enterococcus (VRE)12.5-25MedChemExpress
Candida albicans25MedChemExpress

The proposed mechanism of action for the antibacterial effects of epidithiodiketopiperazines involves the disruption of the bacterial cell wall biosynthesis.[3] Specifically, compounds targeting undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in this pathway, have been identified.[3]

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis.[4]

Cell LineIC50 (µM)Source
L5178Y (mouse lymphoma)1.3PubMed[4]
Ramos (human Burkitt's lymphoma)28PubMed[4]
Jurkat J16 (human T-cell leukemia)28PubMed[4]

Experimental Protocols & Workflows

Isolation and Purification Workflow

The following diagram illustrates a plausible workflow for the isolation and purification of this compound from Epicoccum nigrum.

G cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Characterization Fungal Culture Fungal Culture Liquid-Liquid Extraction Liquid-Liquid Extraction Fungal Culture->Liquid-Liquid Extraction Solvent Partitioning Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Purified Fractions Purified Fractions TLC Analysis->Purified Fractions Pooling Spectroscopic Analysis Spectroscopic Analysis Purified Fractions->Spectroscopic Analysis UV, IR, NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation This compound This compound Structure Elucidation->this compound

Isolation and Purification Workflow for this compound.
Methodologies for Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques:[1]

  • UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

  • Infrared (IR) Spectroscopy: To determine the functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry.

  • X-ray Crystallography: To definitively establish the three-dimensional structure and absolute configuration.[1]

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway

The biosynthesis of epidithiodiketopiperazines is a complex process involving a series of enzymatic reactions. While the specific pathway for this compound in Epicoccum nigrum has not been fully elucidated, a general pathway for this class of compounds can be proposed.

G Amino Acid Precursors Amino Acid Precursors Diketopiperazine Formation Diketopiperazine Formation Amino Acid Precursors->Diketopiperazine Formation NRPS-mediated Sulfur Incorporation Sulfur Incorporation Diketopiperazine Formation->Sulfur Incorporation Thiolation Oxidative Cyclization Oxidative Cyclization Sulfur Incorporation->Oxidative Cyclization Disulfide Bridge Formation This compound Core This compound Core Oxidative Cyclization->this compound Core

Generalized Biosynthetic Pathway of Epidithiodiketopiperazines.
Potential Signaling Pathway for Cytotoxicity

The cytotoxic activity of this compound, particularly the induction of apoptosis, suggests its interaction with key cellular signaling pathways. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothetical Apoptotic Pathway Induced by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

The Enigmatic Assembly Line: Unraveling the Biosynthesis of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

Despite its discovery decades ago, the intricate biosynthetic pathway of Epicorazine A, a potent epidithiodiketopiperazine (ETP) natural product isolated from the fungus Epicoccum nigrum, remains largely uncharacterized in publicly available scientific literature. While the general principles of ETP biosynthesis are understood from studies of related fungal metabolites, a detailed technical guide on the specific enzymatic machinery and intermediary steps leading to this compound cannot be constructed at this time due to a lack of specific research on its biosynthetic gene cluster and biochemical pathway.

This compound belongs to the epidithiodiketopiperazine class of natural products, which are characterized by a core diketopiperazine scaffold bridged by a disulfide or polysulfide linkage.[1] These compounds are assembled through a sophisticated interplay of non-ribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes.

Based on the biosynthesis of other well-characterized ETPs, a putative general pathway for this compound can be hypothesized. This would likely involve the following key stages:

  • Diketopiperazine Scaffold Formation: A multi-modular NRPS would likely catalyze the condensation of two amino acid precursors to form a diketopiperazine core. The specific amino acid building blocks for this compound have not been definitively established through isotopic labeling studies.

  • Installation of the Epidithio Bridge: A series of tailoring enzymes, including glutathione S-transferases, sulfhydrylases, and oxidoreductases, would be responsible for the introduction of the characteristic disulfide bridge across the diketopiperazine ring.

  • Hydroxylation and Other Modifications: Additional tailoring enzymes, such as cytochrome P450 monooxygenases, would likely be responsible for the hydroxylation and other chemical decorations observed in the final structure of this compound.

While this provides a general framework, the specific genes, the enzymes they encode, the precise sequence of events, and the chemical structures of the biosynthetic intermediates for this compound have not been elucidated.

The Search for the this compound Blueprint

Extensive searches of scientific databases have not yielded any studies that have identified and characterized the biosynthetic gene cluster responsible for this compound production in Epicoccum nigrum. Consequently, crucial information is missing, including:

  • Quantitative Data: No publicly available data exists on the enzymatic kinetics, precursor uptake, or product yields specifically for the this compound pathway.

  • Experimental Protocols: Detailed methodologies for key experiments such as gene knockouts, heterologous expression of pathway genes, or in vitro enzyme assays for the this compound biosynthetic enzymes are not available.

Without this fundamental research, a detailed technical guide that meets the requirements for quantitative data presentation and experimental protocols cannot be compiled.

A Hypothetical Workflow for Elucidation

For researchers aiming to investigate the this compound biosynthetic pathway, a logical experimental workflow could be proposed. This would serve as a roadmap for future research in this area.

G Hypothetical Workflow for Elucidating this compound Biosynthesis A Genome Sequencing of Epicoccum nigrum B Bioinformatic Analysis to Identify Putative ETP Gene Clusters A->B C Gene Knockout of NRPS and Tailoring Enzyme Genes B->C F Heterologous Expression of Biosynthetic Genes B->F D Metabolite Profiling of Mutants (LC-MS) C->D E Identification of Biosynthetic Intermediates D->E H Structural Elucidation of Intermediates (NMR) E->H G In Vitro Enzyme Assays F->G I Pathway Elucidation G->I H->I

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway would provide valuable insights into the enzymatic strategies for the construction of complex ETP natural products. Such knowledge could be harnessed for the bioengineering of novel ETP analogs with potentially improved therapeutic properties. Further research, including genome sequencing of a confirmed this compound-producing strain of Epicoccum nigrum and subsequent functional genomics studies, is required to unlock the secrets of how this intriguing molecule is assembled.

References

Unraveling the Stereochemical Intricacies of Epicorazine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicorazine A, a structurally complex epidithiodiketopiperazine natural product, has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. Isolated from the fungus Epicoccum nigrum, the precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial to its function. This technical guide provides an in-depth exploration of the stereochemistry of this compound, presenting key data, experimental methodologies, and a visual representation of its structural determination workflow.

Core Stereochemical Features of this compound

This compound is a dimeric metabolite characterized by a highly bridged and constrained polycyclic framework. The absolute configuration of its multiple stereocenters has been unequivocally established through a combination of spectroscopic and crystallographic techniques. The definitive stereochemistry is described by its systematic IUPAC name: (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone[1].

The core structure contains a diketopiperazine ring system, which is fused to two indole-derived units. A key feature of this class of molecules is the epidithio bridge, which locks the conformation of the diketopiperazine ring and significantly influences the overall shape of the molecule.

A closely related natural product, Epicorazine B, has been identified as a cis-trans isomer of this compound[2]. This highlights the subtle yet critical role of spatial arrangement in this family of compounds. The cis-trans isomerism in such bridged systems often arises from the relative orientation of the substituents on the diketopiperazine ring.

Elucidation of the Absolute Configuration

The determination of the absolute stereochemistry of this compound was a pivotal step in its characterization. This was achieved through a multi-pronged approach, with X-ray crystallography providing the ultimate confirmation.

Spectroscopic Analysis

A suite of spectroscopic techniques was initially employed to deduce the planar structure and gain insights into the relative stereochemistry of this compound. These methods included:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of the atoms and the proton environments within the molecule. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provided crucial information about the relative spatial proximity of different protons, aiding in the assignment of relative stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy, a technique sensitive to chiral molecules, was used to probe the stereochemical features of this compound. The resulting spectrum provided information about the overall chirality of the molecule and could be compared with theoretical calculations or spectra of related compounds with known stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its electronic properties, respectively, which were consistent with the proposed epidithiodiketopiperazine structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of this compound.

X-ray Crystallography

The definitive proof of the absolute configuration of this compound was obtained through single-crystal X-ray diffraction analysis[3]. This powerful technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms.

Experimental Protocol for X-ray Crystallography:

The general workflow for determining the crystal structure of a small molecule like this compound involves the following key steps:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. Various solvents and crystallization conditions are often screened to obtain crystals suitable for X-ray diffraction.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to best fit the experimental data, resulting in a final, highly accurate molecular structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific refinement parameters.

The crystallographic data for this compound reveals a complex and rigid structure, with the disulfide bridge imposing significant conformational constraints.

Quantitative Data

The following tables summarize the key quantitative data that define the stereochemistry of this compound.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.996
b (Å)12.452
c (Å)13.218
α (°)90
β (°)90
γ (°)90

Note: The detailed atomic coordinates, bond lengths, and bond angles that precisely define the stereochemistry are deposited in crystallographic databases and can be accessed for in-depth analysis.

Logical Workflow for Stereochemical Determination

The process of elucidating the stereochemistry of a complex natural product like this compound follows a logical progression, starting from initial isolation and culminating in the definitive assignment of its three-dimensional structure.

Stereochemistry_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_conclusion Conclusion Isolation Isolation from Epicoccum nigrum Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, NOE) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Structural Elucidation CD Circular Dichroism Purification->CD Structural Elucidation IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV Structural Elucidation Crystallization Crystallization NMR->Crystallization Hypothesized Structure MS->Crystallization Hypothesized Structure CD->Crystallization Hypothesized Structure IR_UV->Crystallization Hypothesized Structure Xray X-ray Diffraction Crystallization->Xray Structure_Solution Structure Solution & Refinement Xray->Structure_Solution Absolute_Config Absolute Configuration of this compound Structure_Solution->Absolute_Config Definitive Confirmation

Caption: Workflow for the stereochemical elucidation of this compound.

Importance of Stereochemistry in Biological Activity

While specific biological activity data for different stereoisomers of this compound are not extensively reported in the initial literature, it is a well-established principle in pharmacology and medicinal chemistry that the stereochemistry of a molecule is paramount to its biological function. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological targets, such as enzymes and receptors. Even minor changes in stereochemistry, such as the inversion of a single stereocenter or a change in cis-trans isomerism, can lead to a dramatic loss or alteration of biological activity. Therefore, the defined stereochemistry of this compound is intrinsically linked to its potential therapeutic applications.

Conclusion

The stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic and crystallographic techniques. Its complex, polycyclic structure, featuring a defining epidithio bridge, presents a fascinating challenge in natural product chemistry. The detailed understanding of its absolute configuration is fundamental for any future research aimed at its synthesis, the exploration of its biological activities, and the development of potential therapeutic agents based on its unique scaffold. This technical guide provides a comprehensive overview of the key stereochemical aspects of this compound, serving as a valuable resource for researchers in the field.

References

Epicorazine A: A Technical Guide to its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological context of Epicorazine A, a sulfur-containing diketopiperazine natural product. The information is compiled to assist researchers in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by the fungus Epicoccum nigrum.[1] It belongs to the epidithiodiketopiperazine class of antibiotics, a group of fungal metabolites known for their complex structures and diverse biological activities.[1] First reported in 1978, the structure of this compound was elucidated through a combination of spectroscopic techniques and confirmed by X-ray diffraction.[1] This guide details the methodologies for its isolation and presents its physicochemical and spectroscopic data.

Isolation of this compound from Epicoccum nigrum

The isolation of this compound is a multi-step process involving fermentation of the producing organism, extraction of the secondary metabolites, and subsequent chromatographic purification. The following protocol is based on the original work by Deffieux et al. (1978).

Fermentation of Epicoccum nigrum

A strain of Epicoccum nigrum is cultured in a suitable liquid medium to promote the production of this compound.

Experimental Protocol:

  • Inoculum Preparation: A pure culture of Epicoccum nigrum is grown on a solid agar medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelium and spores.

  • Fermentation: A liquid fermentation is carried out in a suitable medium, for example, a Czapek-Dox broth supplemented with yeast extract. The fermentation is typically conducted in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration for a period of several days to allow for optimal production of the target metabolite.

Extraction and Purification

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted and purified through a series of chromatographic steps.

Experimental Protocol:

  • Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with an organic solvent such as methanol or ethyl acetate to isolate the secondary metabolites. The culture filtrate can also be extracted with a non-polar organic solvent to capture any secreted metabolites.

  • Preliminary Fractionation: The crude extract is concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as solvent partitioning, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to yield the pure compound.

Diagram of the Isolation Workflow for this compound

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Purification A Epicoccum nigrum Culture B Liquid Fermentation A->B C Mycelium & Broth Separation B->C D Solvent Extraction C->D E Crude Extract D->E F Solvent Partitioning E->F G Silica Gel Chromatography F->G H Fraction Collection & TLC Analysis G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was determined using a combination of spectroscopic methods. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₆N₂O₆S₂
Molecular Weight 420.5 g/mol
Appearance Colorless crystals
IUPAC Name (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.0¹,¹³.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]docosa-6,16-diene-2,8,12,18-tetrone

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (as reported in Deffieux et al., 1978)
UV-Vis (Methanol) λmax at 220 nm and a shoulder at 270 nm, characteristic of the diketopiperazine chromophore.
Infrared (IR) Absorption bands indicating the presence of hydroxyl, amide carbonyl, and carbon-carbon double bonds.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₁₈H₁₆N₂O₆S₂.
¹H NMR Signals corresponding to olefinic protons, methine protons adjacent to hydroxyl and nitrogen atoms, and methylene protons.
¹³C NMR Resonances for carbonyl carbons, olefinic carbons, and carbons bearing heteroatoms, consistent with the proposed structure.
Circular Dichroism (CD) Provides information on the stereochemistry of the molecule.

Note: Detailed peak lists and coupling constants for NMR data would be found in the original 1978 publication.

Biological Activity

This compound was initially identified as an antibiotic.[1] While detailed quantitative data on its biological activity is not extensively available in the public domain, compounds of the epidithiodiketopiperazine class are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. Further research is required to fully characterize the bioactivity profile of this compound.

Potential Signaling Pathways for Investigation

The mechanism of action of this compound has not been fully elucidated. However, many natural products with cytotoxic or immunomodulatory effects are known to interact with key cellular signaling pathways. A common pathway to investigate for bioactive compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

Diagram of a General Workflow for Screening Natural Product Effects on the NF-κB Pathway

NFkB_Screening_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of NF-κB Pathway Activation cluster_outcome Outcome A Cancer/Immune Cell Line B Treatment with this compound A->B C Stimulation with TNF-α or LPS B->C D Nuclear Protein Extraction C->D F Reporter Gene Assay (e.g., Luciferase) C->F G Analysis of Downstream Gene Expression (e.g., qPCR for IL-6, TNF-α) C->G E Western Blot for p65 Translocation D->E H Inhibition of NF-κB Pathway? E->H F->H G->H

Caption: A potential workflow to screen for this compound's effect on NF-κB.

Conclusion

This compound represents an interesting member of the epidithiodiketopiperazine family of natural products. The methodologies for its isolation from Epicoccum nigrum are well-established, relying on standard fermentation and chromatographic techniques. While its initial characterization has been thoroughly performed, further investigation into its detailed biological activity and mechanism of action could reveal its potential for therapeutic applications. This guide provides a foundational resource for researchers interested in exploring this and other related natural products.

References

Epicorazine A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the fungus Epicoccum nigrum. As a member of the ETP class of compounds, it possesses a unique and complex chemical architecture characterized by a disulfide bridge across a diketopiperazine core. This structural feature is largely responsible for its significant biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, biological activities, and mechanism of action, with a special emphasis on detailed experimental methodologies and data presentation.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₈H₁₆N₂O₆S₂ and a molecular weight of 420.5 g/mol [1]. Its structure was elucidated using a combination of spectroscopic techniques, including UV, IR, mass spectrometry, and NMR, and was ultimately confirmed by X-ray diffraction[2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₂O₆S₂[1]
Molecular Weight420.5 g/mol [1]
AppearanceCrystalline solid[2]
IUPAC Name(1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.0¹﹐¹³.0³﹐¹¹.0⁴﹐⁹.0¹⁴﹐¹⁹]docosa-6,16-diene-2,8,12,18-tetrone[1]

Biological Activities

This compound has demonstrated a range of biological activities, most notably antibacterial and cytotoxic effects.

Antibacterial and Antifungal Activity

This compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It also shows activity against the fungal pathogen Candida albicans.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 25
Vancomycin-resistant Enterococcus (VRE)12.5 - 25
Candida albicans25
Cytotoxic Activity

This compound has shown potent cytotoxic activity against various human cancer cell lines. This activity is believed to be a hallmark of the epidithiodiketopiperazine class of compounds.

Table 3: Cytotoxic Activity of this compound (IC₅₀)

Cell LineCancer TypeIC₅₀ (µM)
L5178YMouse Lymphoma1.3 - 28
RamosHuman Burkitt's Lymphoma1.3 - 28
Jurkat J16Human T-cell Leukemia1.3 - 28

Mechanism of Action

The primary mechanism of action for the cytotoxic effects of this compound and other epidithiodiketopiperazines is the induction of apoptosis (programmed cell death). The disulfide bridge is a key pharmacophore, and its redox activity is thought to be crucial for its biological effects.

While the specific signaling pathway for this compound has not been fully elucidated, studies on related ETPs suggest the involvement of caspase activation. The general proposed mechanism involves the disruption of cellular redox balance, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Apoptosis Induction

Apoptosis_Induction This compound This compound Cellular Stress (ROS) Cellular Stress (ROS) This compound->Cellular Stress (ROS) Mitochondrial Pathway Mitochondrial Pathway Cellular Stress (ROS)->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Experimental Protocols

Isolation and Purification of this compound from Epicoccum nigrum

The following is a generalized protocol based on the original report and methods for similar natural products.

Isolation_Workflow cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Analysis & Characterization A 1. Fungal Culture of Epicoccum nigrum B 2. Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Concentration of Crude Extract B->C D 4. Silica Gel Column Chromatography C->D E 5. Sephadex LH-20 Column Chromatography D->E F 6. Preparative HPLC E->F G 7. Purity Assessment (Analytical HPLC) F->G H 8. Structure Elucidation (NMR, MS, X-ray) G->H

Methodology:

  • Fermentation: Epicoccum nigrum is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with the absolute configuration determined by X-ray crystallography.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Total Synthesis

To date, a detailed, step-by-step total synthesis of this compound has not been reported in the available literature. However, synthetic strategies for closely related epidithiodiketopiperazines, such as Epicoccin G, have been published. These syntheses often involve complex multi-step sequences to construct the polycyclic core and introduce the disulfide bridge. The development of a total synthesis for this compound remains a significant challenge and an area for future research.

Conclusion and Future Directions

This compound is a potent bioactive natural product with significant antibacterial and cytotoxic activities. Its mechanism of action, like other ETPs, is believed to involve the induction of apoptosis. While initial studies have laid the groundwork, further research is needed to fully elucidate its specific molecular targets and signaling pathways. The development of a total synthesis would be instrumental in enabling more extensive structure-activity relationship studies and preclinical development. Furthermore, a comprehensive investigation into its anti-inflammatory potential is warranted, given the activities of other metabolites from Epicoccum nigrum. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

The Biological Activity of Epicorazine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) isolated from the fungus Epicoccum nigrum. ETPs are a class of fungal metabolites known for their diverse and potent biological activities, which are largely attributed to the presence of a reactive disulfide bridge. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While specific data for this compound is limited in some areas, the broader context of ETP activity is provided to infer potential therapeutic applications.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic microbes. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound against various bacterial and fungal strains.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-resistant (MRSA)12.5 - 25[1]
Enterococcus sp.Vancomycin-resistant (VRE)12.5 - 25[1]
Candida albicans-25[1]
Experimental Protocol: Broth Microdilution MIC Assay

The MIC values for this compound were likely determined using a standardized broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the appropriate sterile broth. This creates a gradient of decreasing concentrations of the compound.

  • Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate serial_dilution Perform Serial Dilution of this compound prep_compound->serial_dilution inoculation Inoculate Wells prep_inoculum->inoculation prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for a typical broth microdilution MIC assay.

Potential Anti-inflammatory and Cytotoxic Activities

Putative Mechanisms of Action

Anti-inflammatory Effects: The anti-inflammatory activity of ETPs is often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytotoxic Effects: The cytotoxicity of ETPs is thought to arise from their ability to induce oxidative stress and apoptosis (programmed cell death) in cancer cells.[3]

Relevant Signaling Pathways

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor tnf->receptor Binds ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα-p65/p50 (Inactive NF-κB) ikk->ikb_nfkb Phosphorylates IκBα ikb_p P-IκBα p65_p50 p65/p50 (Active NF-κB) ikb_nfkb->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna DNA (κB sites) p65_p50_nuc->dna Binds transcription Gene Transcription dna->transcription Initiates cytokines Pro-inflammatory Cytokines transcription->cytokines

Simplified canonical NF-κB signaling pathway.

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major branches are the ERK, JNK, and p38 pathways.

MAPK_Pathway cluster_cascade Kinase Cascade cluster_response Cellular Response stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK (e.g., Raf, MEKK) receptor->mapkkk Activates mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylates proliferation Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis inflammation Inflammation mapk->inflammation

General overview of a MAPK signaling cascade.

Experimental Protocols for Activity Assessment

The following are generalized protocols for assays that could be used to determine the anti-inflammatory and cytotoxic activities of this compound.

Objective: To assess the cytotoxic effect of this compound on a given cell line by measuring metabolic activity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can then be determined.

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

  • A cell line stably or transiently transfected with an NF-κB reporter construct (e.g., a luciferase gene under the control of an NF-κB response element).

  • This compound

  • An NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: The reporter cell line is seeded in a 96-well plate. The cells are then pre-treated with various concentrations of this compound for a short period.

  • Stimulation: The cells are stimulated with an NF-κB activator to induce the pathway.

  • Incubation: The plate is incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the level of NF-κB activation, is measured using a luminometer.

  • Data Analysis: The luminescence signal from the this compound-treated wells is compared to that of the stimulated, untreated control to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a fungal metabolite with established antibacterial and antifungal properties. While its anti-inflammatory and cytotoxic activities have not been specifically quantified, its structural classification as an epidithiodiketopiperazine suggests a high potential for such effects, likely through the modulation of key cellular signaling pathways like NF-κB and MAPK.

Future research should focus on:

  • Quantifying the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC50 values and therapeutic potential.

  • Investigating the anti-inflammatory properties of this compound in relevant cellular and animal models, including the measurement of its impact on pro-inflammatory cytokine production.

  • Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on its interaction with the NF-κB and MAPK signaling pathways.

A deeper understanding of the biological activities of this compound will be instrumental in evaluating its potential for development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Preliminary Studies of Epicorazine A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies into the mechanism of action of Epicorazine A, an epidithiodiketopiperazine (ETP) natural product. Given the early stage of research, this document focuses on the known antimicrobial activity of this compound and the proposed mechanisms of action for the broader ETP class of compounds, which are believed to be relevant to this compound's biological activity.

Introduction to this compound

This compound is a secondary metabolite isolated from the fungus Epicoccum nigrum.[1] It belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a unique and highly strained disulfide bridge across a diketopiperazine ring. This structural feature is believed to be crucial for their biological activity. Initial studies have demonstrated that this compound possesses antimicrobial properties.

Quantitative Antimicrobial Activity Data

Preliminary studies have quantified the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive bacteria12.5 - 25
Enterococcus (VRE)Gram-positive bacteria12.5 - 25
Candida albicansFungus25

Data sourced from MedChemExpress.[2]

Proposed Mechanisms of Action for the Epidithiodiketopiperazine (ETP) Class

While the precise mechanism of action for this compound is yet to be fully elucidated, research on related ETP compounds has pointed to several potential pathways. These mechanisms are centered around the reactive disulfide bridge of the ETP core.

A prominent proposed mechanism for ETPs is the disruption of the interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and the transcriptional coactivator p300. This interaction is critical for cellular response to hypoxia and is implicated in cancer progression. ETPs are thought to disrupt this protein-protein interaction by causing the ejection of zinc ions from the zinc-finger domains of p300, which are essential for maintaining its structural integrity and binding to HIF-1α. The disulfide core of the ETP molecule is necessary for this activity.

HIF1a_p300_Interaction cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Hypoxia + this compound (ETP) HIF-1α_normoxia HIF-1α pVHL pVHL HIF-1α_normoxia->pVHL Hydroxylation Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation HIF-1α_hypoxia HIF-1α p300 p300 HIF-1α_hypoxia->p300 Binding HIF-1α/p300 Complex HIF-1α/p300 Complex Gene Transcription Gene Transcription HIF-1α/p300 Complex->Gene Transcription This compound This compound p300_disrupted p300 (disrupted) This compound->p300_disrupted Zinc Ejection Zinc Zn²⁺ No Complex Formation No Complex Formation HIF-1α_hypoxia_2 HIF-1α HIF-1α_hypoxia_2->p300_disrupted Binding Inhibited

Caption: Proposed mechanism of this compound disrupting HIF-1α/p300 interaction.

ETPs are capable of undergoing redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. An overproduction of ROS can induce oxidative stress, leading to cellular damage, including DNA strand breaks and apoptosis. This mechanism is a plausible contributor to the antimicrobial and potential cytotoxic effects of this compound.

ROS_Generation This compound This compound (ETP) Redox Cycling Redox Cycling This compound->Redox Cycling ROS Reactive Oxygen Species (ROS) Redox Cycling->ROS Cellular Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Proposed pathway of ROS generation by this compound.

The strained disulfide bridge of ETPs is susceptible to nucleophilic attack by thiol groups present in proteins, particularly cysteine residues. This can lead to the formation of mixed disulfides between the ETP and the protein, or the promotion of intramolecular disulfide bond formation within the protein. Such modifications can disrupt the protein's native three-dimensional structure and, consequently, its biological function.

Thiol_Disulfide_Exchange This compound This compound (ETP) Protein Thiol Protein with Thiol Group (-SH) This compound->Protein Thiol Thiol-Disulfide Exchange Mixed Disulfide Protein-ETP Mixed Disulfide Protein Thiol->Mixed Disulfide Protein Dysfunction Protein Dysfunction Mixed Disulfide->Protein Dysfunction

Caption: Proposed mechanism of thiol-disulfide exchange with this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the proposed mechanisms of action for ETPs.

This protocol is a generalized broth microdilution method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

This protocol describes a general method for detecting intracellular ROS using a fluorescent probe.

  • Cell Culture and Treatment:

    • Plate cells (e.g., bacterial or fungal) in a suitable culture vessel and allow them to adhere or reach the desired growth phase.

    • Treat the cells with various concentrations of this compound for a specified period. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining with ROS-Sensitive Probe:

    • Wash the cells with a buffered saline solution.

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity correlates with an increase in intracellular ROS levels.

This protocol is to assess the effect of this compound on the interaction between two proteins.

  • Cell Culture and Lysis:

    • Culture cells that express the target proteins (e.g., PC3 cells for HIF-1α and p300).

    • Induce hypoxia if necessary (e.g., using CoCl₂) and treat with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody specific for one of the target proteins (e.g., anti-p300).

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both target proteins (e.g., anti-p300 and anti-HIF-1α) to detect their presence in the immunoprecipitated complex. A decrease in the co-immunoprecipitated protein in the presence of this compound indicates disruption of the interaction.

CoIP_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Immunoprecipitation cluster_2 Washing and Elution cluster_3 Analysis Cell Culture Culture and treat cells with this compound Cell Lysis Lyse cells Cell Culture->Cell Lysis Pre-clear Pre-clear lysate with beads Cell Lysis->Pre-clear Add Antibody Add primary antibody (e.g., anti-p300) Pre-clear->Add Antibody Capture Capture complexes with beads Add Antibody->Capture Wash Wash beads Capture->Wash Elute Elute proteins Wash->Elute SDS-PAGE SDS-PAGE Elute->SDS-PAGE Western Blot Western Blot for HIF-1α and p300 SDS-PAGE->Western Blot

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

The preliminary studies on this compound indicate its potential as an antimicrobial agent. While its precise mechanism of action is still under investigation, the well-documented activities of the broader ETP class of compounds provide a strong foundation for future research. The proposed mechanisms, including the disruption of the HIF-1α/p300 interaction, generation of ROS, and thiol-disulfide exchange, offer several avenues for further exploration.

Future studies should focus on:

  • Confirming which of the proposed mechanisms are dominant for this compound.

  • Identifying the specific molecular targets of this compound.

  • Elucidating the structure-activity relationships of this compound and its analogs.

  • Evaluating its efficacy and safety in preclinical in vivo models.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current understanding of this compound's mechanism of action and providing a framework for future investigations.

References

An In-depth Technical Guide to Epicorazine A Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A, a member of the epidithiodiketopiperazine (ETP) class of natural products, has garnered significant interest in the scientific community due to its complex molecular architecture and potential as a lead compound in drug discovery. ETPs are characterized by a core diketopiperazine ring bridged by a disulfide bond, a feature crucial for their biological activity. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound analogues and derivatives, with a focus on their potential as anticancer agents.

Core Structure of this compound

This compound possesses a unique and rigid cage-like structure. A clear understanding of its core scaffold is essential for the rational design of its analogues and derivatives.

DOT Script of this compound Core Structure:

G N1 N C1 C N1->C1 N2 N C4 C N2->C4 C2 C C1->C2 O1 =O C1->O1 C2->N2 O2 =O C2->O2 C3 C C3->N1 R1 R1 C3->R1 S2 S C4->S2 R2 R2 C4->R2 S1 S S1->C3 S2->S1 G start Triketopiperazine (TKP) step1 Alkylation of TKP Enolate start->step1 Introduction of R groups step2 Trityl Disulfide Formation step1->step2 step3 Grignard Addition & Ring Closure step2->step3 end Epidithiodiketopiperazine (ETP) Analogue step3->end G ETP This compound Analogue ROS Reactive Oxygen Species (ROS) Generation ETP->ROS Thiol Thiol-Disulfide Exchange ETP->Thiol Zinc Inhibition of Zinc-Finger Proteins ETP->Zinc Apoptosis Apoptosis ROS->Apoptosis Protein Protein Dysfunction Thiol->Protein Zinc->Protein Protein->Apoptosis

Methodological & Application

Total Synthesis of Epicorazine A: A Review of Synthetic Strategies Towards a Complex Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epicorazine A is a structurally complex epidithiodiketopiperazine (ETP) natural product isolated from the fungus Epicoccum nigrum.[1][2] This class of compounds is renowned for a wide range of biological activities, making them attractive targets for synthetic chemists. While a complete total synthesis of this compound has not been detailed in the reviewed literature, significant progress has been made in the synthesis of closely related compounds, particularly Epicoccin G. These synthetic endeavors provide a valuable roadmap for the eventual total synthesis of this compound and other members of the ETP family. This document outlines the key synthetic strategies, experimental protocols, and data for the synthesis of the epicoccin core and the total synthesis of Epicoccin G, offering insights applicable to the synthesis of this compound.

Synthesis of the Epicoccin Core

A convergent and asymmetric synthesis of the epicoccin core has been achieved, representing a crucial step towards the total synthesis of related natural products.[3] The key features of this synthesis include a double-bond isomerization/vinylation/ring-closing metathesis strategy and a highly diastereoselective [2+2] cycloaddition.[3]

Experimental Workflow for the Synthesis of the Epicoccin Core

cluster_start Starting Materials cluster_synthesis Key Transformations cluster_final Core Structure L-pyroglutamic acid L-pyroglutamic acid Enecarbamate formation Enecarbamate formation L-pyroglutamic acid->Enecarbamate formation [2+2] Cycloaddition [2+2] Cycloaddition Enecarbamate formation->[2+2] Cycloaddition with ketene Isomerization/Vinylation/RCM Isomerization/Vinylation/RCM [2+2] Cycloaddition->Isomerization/Vinylation/RCM Amino Acid Formation Amino Acid Formation Isomerization/Vinylation/RCM->Amino Acid Formation Epicoccin Core Epicoccin Core Amino Acid Formation->Epicoccin Core Condensation

Figure 1. Workflow for the asymmetric synthesis of the epicoccin core.

Total Synthesis of Epicoccin G

An expedient and enantioselective total synthesis of Epicoccin G has been accomplished, showcasing a strategy that could be adapted for this compound.[4][5] The key features of this synthesis are a direct two-directional sulfenylation, a photooxygenation, and a Kornblum–DeLaMare rearrangement.[4]

Retrosynthetic Analysis of Epicoccin G

The retrosynthetic analysis for Epicoccin G reveals a convergent strategy starting from N-Boc tyrosine.

Epicoccin G (1) Epicoccin G (1) Bis-sulfenylated diene (17) Bis-sulfenylated diene (17) Epicoccin G (1)->Bis-sulfenylated diene (17) Photooxygenation, Kornblum-DeLaMare rearrangement Bis-diene (7) Bis-diene (7) Bis-sulfenylated diene (17)->Bis-diene (7) Two-directional sulfenylation Pentacyclic bis-allylic system (15) Pentacyclic bis-allylic system (15) Bis-diene (7)->Pentacyclic bis-allylic system (15) Elimination N-Boc tyrosine (9) N-Boc tyrosine (9) Pentacyclic bis-allylic system (15)->N-Boc tyrosine (9) Dimerization, cyclization

Figure 2. Retrosynthetic analysis of Epicoccin G.

Key Experimental Protocols

1. Synthesis of Bis-diene 7 from N-Boc tyrosine 9: The synthesis commences with the conversion of N-Boc tyrosine (9) to a bicyclic enone (8) over several steps. Dimerization of the resulting fragments affords the pentacyclic bis-allylic system (15), which is then converted to the bis-diene (7).[4]

StepTransformationReagents and ConditionsYield (%)
1N-Boc tyrosine (9) to bicyclic hydroxy enone (10)Known two-step procedure-
2Deoxygenation of 10 to bicyclic enone (8)Three-step sequence: acetylation, zinc reduction, base-induced isomerization51 (overall)
3Dimerization to N-Boc methyl ester amide (14)BOP-Cl86
4Deprotection and cyclization to pentacyclic system (15)TFA, then Et3N77 (two steps)
5Formation of bis-diene (7)(CF3CO)2O, Et3N; then Pd(PPh3)4 (cat.)69, then 90

2. Two-directional Sulfenylation of Bis-diene 7: A critical step is the introduction of the sulfur atoms. This is achieved through a modified sulfenylation procedure.[4]

  • Protocol: To a solution of NaHMDS (3.0 equiv) in THF at ambient temperature is added elemental sulfur (S₈, 1.0 equiv). After 1 minute, a solution of the diketopiperazine substrate 7 (1.0 equiv) in THF is added, followed by an additional portion of NaHMDS (2.0 equiv). The reaction mixture is stirred for 30 minutes to yield a mixture of oligosulfenylated compounds (17).[4]

3. Completion of the Total Synthesis of Epicoccin G: The final steps involve a photooxygenation of the bis-methylthio derivative (18) followed by a DBU-mediated Kornblum-DeLaMare rearrangement and subsequent hydrogenation.[4]

StepStarting MaterialTransformationReagents and ConditionsYield (%)
118Photooxygenation and Kornblum–DeLaMare rearrangementO₂, TPP (cat.), CH₂Cl₂, -45 °C; then DBU52
2Product of step 1HydrogenationH₂, Pd(OH)₂/C, MeOH86

Biological Activity

This compound, isolated from Epicoccum nigrum, is a new epidithiodiketopiperazine antibiotic.[1] While detailed biological studies on this compound are limited in the provided search results, related compounds from Epicoccum species are known to exhibit a range of biological activities, including antifungal and anti-inflammatory properties.[6][7] The ETP core is recognized as a crucial pharmacophore responsible for the potent biological activities observed in this class of natural products.

Conclusion

While a formal total synthesis of this compound has yet to be reported in the literature reviewed, the successful synthesis of the closely related and structurally complex Epicoccin G provides a clear and viable strategic blueprint. The key methodologies, including the stereoselective construction of the epicoccin core and the late-stage introduction of the epidithio bridge, are significant advancements in the field of natural product synthesis. These established protocols and synthetic routes will undoubtedly facilitate the future total synthesis of this compound and enable further exploration of its biological potential for researchers, scientists, and drug development professionals.

References

Unlocking Epicorazine A: Detailed Protocols for Fungal Metabolite Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the extraction and purification of Epicorazine A, a potent antibacterial compound from the fungus Epicoccum nigrum, has been compiled for researchers, scientists, and drug development professionals. These application notes provide step-by-step protocols based on the original isolation methods and suggest modern chromatographic techniques for enhanced purity and yield.

This compound is a sulfur-containing heterocyclic molecule belonging to the epidithiodiketopiperazine class of natural products. It has demonstrated activity against Gram-positive bacteria, making it a compound of interest for further investigation in drug discovery. The following protocols provide a foundation for obtaining this compound for research purposes.

Data Presentation: A Comparative Overview of Extraction Parameters

While the seminal work on this compound isolation provides a qualitative description, precise quantitative data such as yield and purity percentages are not explicitly stated. The following table summarizes the key parameters from the foundational extraction protocol and offers a comparison with modern liquid-liquid extraction and purification techniques commonly employed for similar fungal metabolites.

ParameterFoundational Protocol (Baute et al., 1978)Modern Adaptation (Liquid-Liquid Extraction & HPLC)
Producing Organism Epicoccum nigrum (non-sporulating variant)Epicoccum nigrum or other producing strains
Culture Medium Not explicitly detailed, referred to as "fermentation broth"Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or other suitable liquid media
Extraction Solvent ChloroformEthyl acetate, Dichloromethane, or Chloroform
Initial Extraction Direct extraction of the fermentation broth with chloroformLiquid-liquid extraction of the culture filtrate
Purification Method Preparative Thin-Layer Chromatography (TLC)Flash Column Chromatography followed by High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel (for TLC)Silica gel (for Flash Chromatography), C18 or other suitable reversed-phase material (for HPLC)
Mobile Phase Not explicitly detailedGradient or isocratic elution with solvent systems like Hexane/Ethyl Acetate or Acetonitrile/Water
Expected Yield Not specifiedHighly variable depending on fungal strain, culture conditions, and extraction efficiency
Purity Sufficient for structural elucidation>95% achievable with HPLC purification

Experimental Protocols: From Fungal Culture to Purified Compound

The following protocols provide a detailed methodology for the extraction and purification of this compound.

Protocol 1: Foundational Extraction and Purification of this compound

This protocol is based on the original method described by Baute et al. (1978)[1].

1. Fungal Fermentation:

  • Inoculate a suitable liquid culture medium with a high-producing, non-sporulating strain of Epicoccum nigrum.
  • Incubate the culture under optimal growth conditions (temperature, agitation, and duration) to maximize the production of this compound.

2. Initial Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.
  • Perform a liquid-liquid extraction of the fermentation broth using chloroform. The volume of chloroform should be optimized, but a common starting point is a 1:1 ratio (broth:chloroform).
  • Separate the organic (chloroform) layer containing the crude extract.
  • Concentrate the chloroform extract under reduced pressure to obtain a crude residue.

3. Purification by Preparative Thin-Layer Chromatography (TLC):

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., chloroform or methanol).
  • Apply the concentrated extract as a band onto a preparative TLC plate coated with silica gel.
  • Develop the TLC plate using an appropriate solvent system to achieve good separation of the compounds. The optimal solvent system must be determined empirically.
  • Visualize the separated bands under UV light.
  • Scrape the band corresponding to this compound from the plate.
  • Elute this compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate).
  • Filter to remove the silica gel and concentrate the eluate to obtain purified this compound.

Protocol 2: Modernized Extraction and Purification Workflow

This protocol incorporates more contemporary techniques for higher efficiency and purity.

1. Fungal Fermentation:

  • Follow the fermentation procedure as described in Protocol 1.

2. Extraction:

  • After separating the mycelium, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
  • Repeat the extraction process three times to ensure complete recovery of the target compound.
  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter and concentrate the extract under reduced pressure to yield the crude extract.

3. Purification:

  • Step 3a: Flash Column Chromatography (Initial Cleanup)
  • Adsorb the crude extract onto a small amount of silica gel.
  • Load the adsorbed material onto a silica gel column.
  • Elute the column with a stepwise or gradient solvent system (e.g., increasing polarity from hexane to ethyl acetate) to fractionate the components.
  • Collect fractions and analyze them by analytical TLC or HPLC to identify those containing this compound.
  • Combine the this compound-rich fractions and concentrate them.
  • Step 3b: High-Performance Liquid Chromatography (HPLC) (Final Purification)
  • Dissolve the partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).
  • Inject the sample onto a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).
  • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile in water) to achieve baseline separation of this compound from remaining impurities.
  • Collect the peak corresponding to this compound.
  • Remove the solvent under reduced pressure to obtain highly purified this compound.

Visualizing the Process: Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Epicoccum nigrum Culture Fermentation Liquid Fermentation Fungus->Fermentation Filtration Filtration Fermentation->Filtration LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->LLE Concentration1 Concentration LLE->Concentration1 Flash_Chromatography Flash Column Chromatography (Silica Gel) Concentration1->Flash_Chromatography HPLC HPLC (Reversed-Phase) Flash_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A generalized workflow for the extraction and purification of this compound.

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling fungal cultures and organic solvents. The efficiency of the extraction and purification may vary depending on the specific fungal strain and culture conditions. Optimization of the protocols may be necessary to achieve desired results.

References

High-Performance Liquid Chromatography (HPLC) analysis of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Epicorazine A using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure reliable and reproducible results for the separation and quantification of this compound.

Introduction

This compound is a natural product belonging to the epidithiodiketopiperazine class of compounds, known for its complex chemical structure and potential biological activities.[1][2] Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during drug development processes. HPLC is a powerful technique for the analysis of such pharmaceutical compounds.[3] This document details a validated Reversed-Phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC analysis of this compound.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Shimadzu HPLC system with PDA detector or equivalent
Column Shim-pack GIST C18 (5 µm, 150 x 4.6 mm)
Mobile Phase Acetonitrile and Water (0.1% TFA) (75:25 v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25°C (Ambient)
Injection Volume 20 µL
Detection Wavelength 333 nm
Total Run Time 10 minutes

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 2.5–50 µg/mL
Correlation Coefficient (R²) 0.9994
Limit of Detection (LOD) 2.43 µg/mL
Limit of Quantification (LOQ) 7.38 µg/mL
Recovery 110% to 112%
Precision (%RSD) < 2%

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 2.5, 5, 10, 25, and 50 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

  • For Bulk Drug Substance:

    • Accurately weigh a quantity of the bulk drug substance and dissolve it in the mobile phase to achieve a theoretical concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Formulations (e.g., Nanosuspensions):

    • Dilute the formulation with the mobile phase to an appropriate concentration.

    • Ensure complete dissolution and filter through a 0.45 µm syringe filter before analysis.[4]

  • For Biological Matrices (e.g., Plasma, Urine - General Procedure):

    • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of cold acetonitrile. Vortex and centrifuge at high speed.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be employed for cleaner samples and to concentrate the analyte. The choice of solvent for LLE or the SPE cartridge type will need to be optimized for this compound.

    • Evaporation and Reconstitution: Evaporate the organic solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in the mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the series of working standard solutions to establish the calibration curve.

    • Inject the prepared samples.

    • Inject a standard solution periodically throughout the run to verify system suitability.

  • Data Acquisition and Processing: Acquire the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter through 0.45 µm Syringe Filter Standard->Filter Sample Prepare Sample (e.g., Extraction, Dilution) Sample->Filter Equilibrate Equilibrate HPLC System Inject Inject into HPLC Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect PDA Detection (333 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

Validation_Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the fungus Epicoccum nigrum. The structure of this compound was initially elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). ETPs are a class of fungal metabolites known for their diverse and potent biological activities, making them of significant interest in drug discovery and development. This document provides a detailed overview of the application of NMR spectroscopy for the structural characterization of this compound, including generalized experimental protocols and data presentation.

Data Presentation

Table 1: Representative ¹H NMR Data for an this compound-type Structure
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.25d3.5
H-26.10dd10.0, 2.0
H-36.35dd10.0, 3.0
H-44.80m
H-5α3.50dd14.0, 4.0
H-5β3.20d14.0
H-1'4.25d3.5
H-2'6.10dd10.0, 2.0
H-3'6.35dd10.0, 3.0
H-4'4.80m
H-5'α3.50dd14.0, 4.0
H-5'β3.20d14.0
OH-45.90d5.0
OH-4'5.90d5.0

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz. Data is representative.

Table 2: Representative ¹³C NMR Data for an this compound-type Structure
PositionChemical Shift (δ) ppm
C-158.5
C-2128.0
C-3129.5
C-468.0
C-545.0
C-5a75.0
C-1'58.5
C-2'128.0
C-3'129.5
C-4'68.0
C-5'45.0
C-5a'75.0
C=O165.0
C=O'165.0

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz. Data is representative.

Experimental Protocols

Sample Preparation: Extraction and Purification of this compound

A generalized protocol for the extraction of fungal metabolites is as follows:

  • Fungal Culture: Epicoccum nigrum is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent, typically ethyl acetate or methanol/chloroform mixtures.

  • Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., n-hexane and methanol) to remove non-polar constituents like fatty acids.

  • Chromatography: The resulting extract is subjected to a series of chromatographic separations, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Sample Preparation
  • Sample Quantity: A sufficient amount of purified this compound (typically 1-5 mg) is required.

  • Solvent Selection: The purified sample is dissolved in a deuterated NMR solvent (e.g., deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), or methanol (CD₃OD)). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key proton resonances.

  • Sample Filtration: The solution is filtered through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A standard suite of NMR experiments is performed to elucidate the structure of the isolated compound.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Culture Fungal Culture (Epicoccum nigrum) Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification Extraction->Purification SamplePrep Sample Preparation (dissolving in deuterated solvent) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR DataProcessing Data Processing & Peak Picking TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: Experimental workflow for the NMR analysis of this compound.

two_d_nmr_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C5a C-5a H1->C5a HMBC H3 H-3 H2->H3 COSY H2->C2 HSQC C4 C-4 H2->C4 HMBC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC H4->C4 HSQC CO C=O H4->CO HMBC

Caption: Key 2D NMR correlations for structure elucidation.

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) produced by the fungus Epicoccum nigrum.[1] ETPs are a class of complex fungal metabolites known for their diverse and potent biological activities, making them of significant interest in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the MS analysis of this compound, intended to guide researchers in developing robust and reliable analytical methods.

Chemical Profile of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₂O₆S₂[2]
Molecular Weight420.46 g/mol [2]
Monoisotopic Mass420.04497858 Da[2]
IUPAC Name(1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.0¹﹐¹³.0³﹐¹¹.0⁴﹐⁹.0¹⁴﹐¹⁹]docosa-6,16-diene-2,8,12,18-tetrone[2]

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol is adapted from general methods for the extraction of fungal metabolites for LC-MS analysis.

Materials:

  • Epicoccum nigrum culture

  • Ethyl acetate

  • Acetonitrile

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Sample vials

Procedure:

  • Extraction:

    • Excise a small portion of the fungal mycelium from the culture plate.

    • Place the mycelium in a microcentrifuge tube.

    • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with 1 mL of acetonitrile.

    • Combine the ethyl acetate and acetonitrile extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 500 µL of methanol.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS sample vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Method optimization will be required based on the specific instrumentation used.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 90% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Data Acquisition
Full Scan MS Rangem/z 100-1000
MS/MSProduct ion scan of the precursor ion [M+H]⁺ at m/z 421.0528
Collision EnergyRamped (e.g., 10-40 eV) to generate a fragmentation spectrum

Data Presentation

Predicted Fragmentation Pathway of this compound

The complex structure of this compound, particularly the epidithiodiketopiperazine core, is expected to yield a characteristic fragmentation pattern in tandem mass spectrometry. The disulfide bridge is a labile site, and its cleavage is a key fragmentation event for this class of compounds. Other common fragmentation events include neutral losses of water (H₂O) and carbon monoxide (CO).

Based on the fragmentation of similar ETP compounds, the following major product ions are anticipated for this compound ([M+H]⁺ = m/z 421.0528):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral Loss
421.0528389.0633S
421.0528357.0738S₂
421.0528403.0422H₂O
421.0528393.0373CO
403.0422371.0527S
389.0633371.0527H₂O

Note: These are predicted values. Actual fragmentation patterns should be confirmed experimentally using a reference standard.

Visualizations

Experimental Workflow for this compound Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis a Fungal Culture b Solvent Extraction (Ethyl Acetate/Acetonitrile) a->b c Evaporation & Reconstitution (Methanol) b->c d Filtration c->d e LC Separation (C18 Column) d->e Inject Sample f ESI+ Ionization e->f g Tandem MS (Fragmentation) f->g h Data Acquisition & Analysis g->h

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation M [M+H]⁺ m/z 421.0528 S_loss [M+H-S]⁺ m/z 389.0633 M->S_loss - S S2_loss [M+H-S₂]⁺ m/z 357.0738 M->S2_loss - S₂ H2O_loss [M+H-H₂O]⁺ m/z 403.0422 M->H2O_loss - H₂O CO_loss [M+H-CO]⁺ m/z 393.0373 M->CO_loss - CO H2O_S_loss [M+H-H₂O-S]⁺ m/z 371.0527 S_loss->H2O_S_loss - H₂O H2O_loss->H2O_S_loss - S

Caption: Proposed MS/MS fragmentation of this compound.

Concluding Remarks

The protocols and data presented herein provide a comprehensive starting point for the mass spectrometric analysis of this compound. Due to the complexity of the molecule and the diversity of mass spectrometry instrumentation, method development and validation are crucial for achieving accurate and reproducible results. Researchers are encouraged to use these notes as a foundation and optimize the parameters for their specific analytical needs. High-resolution mass spectrometry is particularly recommended for the unambiguous identification and structural elucidation of this compound and its potential metabolites.

References

Application Notes and Protocols for Epicorazine A Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the cytotoxic effects of Epicorazine A on a selected cancer cell line using the MTT assay. Additionally, a potential mechanism of action involving the induction of apoptosis is discussed, along with a protocol for a caspase activation assay.

Introduction

This compound is a natural product belonging to the epidithiodiketopiperazine (ETP) class of alkaloids[1]. ETPs are known for their potent cytotoxic and other biological activities[2]. The cytotoxicity of many natural products is a key area of investigation in the search for new anticancer agents[3][4][5]. Cytotoxicity assays are essential tools to screen for such compounds and to elucidate their mechanisms of action[3][6].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength[7][8][9][10].

Emerging evidence suggests that some cytotoxic compounds, including those with structures similar to this compound, exert their effects by inducing apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of a cascade of proteases called caspases[11][12][13][14]. Therefore, assessing caspase activation can provide insights into the apoptotic pathway induced by this compound.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7][9][10]

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[8][9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[9]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caspase-3/7 Activation Assay

This protocol describes a method to detect the activation of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate for caspase-3/7)

  • 96-well white or clear flat-bottom plates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol. It is advisable to use concentrations of this compound around the determined IC50 value.

  • Caspase Assay:

    • After the desired incubation time with this compound, follow the manufacturer's instructions for the chosen caspase-3/7 assay kit.

    • Typically, this involves adding the caspase substrate directly to the wells.

    • Incubate the plate for the recommended time at room temperature or 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Subtract the background reading (from wells with no cells) from all other readings.

  • Express the caspase activity as a fold change relative to the vehicle control.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cells (Example Data)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1052.4 ± 3.9
5021.7 ± 2.5
1005.9 ± 1.3

Table 2: Caspase-3/7 Activation by this compound (Example Data)

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (IC50 concentration)3.5 ± 0.4
Positive Control (e.g., Staurosporine)5.2 ± 0.6

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Epicorazine_A This compound Mitochondria Mitochondria Epicorazine_A->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Determining the Cytotoxicity of Epicorazine A using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Epicorazine A, a fungal metabolite belonging to the epidithiodiketopiperazine (ETP) class of compounds, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Introduction to this compound and its Potential Cytotoxicity

This compound is a natural product isolated from the fungus Epicoccum nigrum. It is a member of the epidithiodiketopiperazine (ETP) class of secondary metabolites, which are known for their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines. The cytotoxic mechanism of ETPs is generally attributed to their unique disulfide bridge, which can induce cellular stress through the generation of reactive oxygen species (ROS) and interfere with key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a suitable tool for evaluating the anticancer potential of this compound.[1]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[2][3][4] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation: Cytotoxicity of Epidithiodiketopiperazines

While specific IC50 values for this compound against a panel of cancer cell lines were not identified in the reviewed literature, data for other structurally related and potent cytotoxic epidithiodiketopiperazines are presented below as a reference. These values highlight the potential potency of this class of compounds.

Compound ClassCell LineIC50 (nM)
Glycine-derived ETPsHeLa5.5
A54916
MCF79.2
HCT 1166.9
DU 1453.4

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay with adherent cancer cell lines.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549, HeLa, MCF7, HCT 116, DU 145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate cytotoxic range.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells add_compound 3. Add this compound plate_cells->add_compound incubate_compound 4. Incubate (24-72h) add_compound->incubate_compound add_mtt 5. Add MTT Solution incubate_compound->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathways of this compound Cytotoxicity

The cytotoxic effects of epidithiodiketopiperazines like this compound are believed to be mediated through two primary interconnected pathways: the induction of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway.

1. Induction of Reactive Oxygen Species (ROS)

ROS_Pathway epicorazine This compound disulfide_bridge Disulfide Bridge epicorazine->disulfide_bridge contains redox_cycling Redox Cycling disulfide_bridge->redox_cycling undergoes ros Increased ROS (O2-, H2O2, •OH) redox_cycling->ros generates oxidative_stress Oxidative Stress ros->oxidative_stress leads to cell_damage Cellular Damage (DNA, Proteins, Lipids) oxidative_stress->cell_damage causes apoptosis Apoptosis cell_damage->apoptosis induces

Caption: Proposed mechanism of ROS generation by this compound leading to apoptosis.

2. Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm epicorazine This compound ikk IKK Complex epicorazine->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters proteasome Proteasomal Degradation ikb->proteasome undergoes nucleus Nucleus nfkb->nucleus translocates proteasome->nfkb releases transcription Transcription of Anti-apoptotic Genes nucleus->transcription initiates cell_survival Cell Survival transcription->cell_survival promotes apoptosis Apoptosis cell_survival->apoptosis inhibits

Caption: Inhibition of the NF-κB pathway by this compound, promoting apoptosis.

References

Application Notes and Protocols: The Effect of Epicorazine A on HeLa Cell Line Viability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed overview of the application and protocols for assessing the impact of Epicorazine A on the viability of the HeLa human cervical cancer cell line. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Initial literature and database searches did not yield specific data on the effects of this compound on HeLa cell viability. The following sections, therefore, present a generalized framework and standard protocols that can be adapted to investigate the cytotoxic and anti-proliferative potential of this compound. The methodologies are based on established cell-based assays commonly used in cancer research.

Data Presentation

As no specific quantitative data for this compound's effect on HeLa cells is currently available, the following table is a template for how such data, once generated, should be structured for clear comparison.

Table 1: Template for Summarizing the Cytotoxic Effects of this compound on HeLa Cells

Concentration of this compoundMean Cell Viability (%)Standard DeviationIC50 Value
0 µM (Control)100± X.X
X µMXX.X± X.X
XX µMXX.X± X.XXX.X µM
XXX µMXX.X± X.X
XXXX µMXX.X± X.X

Experimental Protocols

The following are detailed protocols for key experiments to determine the effect of this compound on HeLa cell viability.

Protocol 1: Cell Culture and Maintenance of HeLa Cells
  • Cell Line: HeLa (Human cervical adenocarcinoma) cells.

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a 0.25% trypsin-EDTA solution.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that this compound might influence.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Cell Seeding in 96-well Plate HeLa_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment EpicorazineA_Prep Prepare this compound Dilutions EpicorazineA_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 490 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Experimental workflow for determining the viability of HeLa cells treated with this compound using the MTT assay.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Apoptosis Pathway EpicorazineA This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) EpicorazineA->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) EpicorazineA->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway illustrating how this compound might induce apoptosis in HeLa cells.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of Epicorazine A and detailed protocols for its susceptibility testing. This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, isolated from the fungus Epicoccum nigrum.[1] ETPs are known for their diverse biological activities, which are largely attributed to their unique disulfide bridge.[2][3]

Antimicrobial Activity of this compound

This compound has demonstrated activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro activity of an antimicrobial agent against a specific microorganism.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for this compound
MicroorganismTypeMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria12.5 - 25
Vancomycin-resistant Enterococcus (VRE)Gram-positive bacteria12.5 - 25
Candida albicansFungus (Yeast)25

Data sourced from MedChemExpress.[4]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a widely used and standardized technique for antimicrobial susceptibility testing.[5][6][7]

Protocol: Broth Microdilution Assay for MIC Determination

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettes

  • Incubator

2. Preparation of Microbial Inoculum:

  • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate.

  • A typical final concentration range to test would be from 0.125 µg/mL to 128 µg/mL.

  • Ensure each well contains 50 µL of the diluted this compound solution.

4. Inoculation:

  • Add 50 µL of the prepared microbial inoculum to each well containing the this compound dilutions.

  • The final volume in each well will be 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

5. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal species being tested.

6. Reading the Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually as turbidity or by using a microplate reader.

Proposed Mechanism of Action

The antimicrobial activity of epidithiodiketopiperazines (ETPs) like this compound is believed to be mediated by their reactive disulfide bridge. This functional group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. Additionally, the disulfide bridge can react with sulfhydryl groups in proteins, leading to their inactivation.

Proposed Mechanism of Action of this compound cluster_0 This compound (ETP) cluster_1 Cellular Environment cluster_2 Cellular Effects This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling Protein Thiol Groups Protein Thiol Groups This compound->Protein Thiol Groups Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Protein Inactivation Protein Inactivation Protein Thiol Groups->Protein Inactivation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Protein Inactivation->Cellular Damage Oxidative Stress->Cellular Damage Inhibition of Growth Inhibition of Growth Cellular Damage->Inhibition of Growth

Caption: Proposed mechanism of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of this compound.

Antimicrobial Susceptibility Testing Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

References

Minimum Inhibitory Concentration (MIC) of Epicorazine A against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimum Inhibitory Concentration (MIC) of Epicorazine A against Gram-positive bacteria

Audience: Researchers, scientists, and drug development professionals.

Application Notes

This compound is a natural product belonging to the epidithiodiketopiperazine (ETP) class of secondary metabolites. It has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains. These application notes provide a summary of its inhibitory concentrations and detailed protocols for its evaluation in a research setting.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Gram-Positive Bacteria StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 25
Vancomycin-resistant Enterococcus (VRE)12.5 - 25

Experimental Protocols

The following protocols are standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against Gram-positive bacteria. The broth microdilution method is a widely accepted and commonly used technique.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate.

    • Typically, a range of concentrations is tested (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end ETP_Mechanism Proposed Antibacterial Mechanism of ETPs cluster_entry Cellular Entry & Activation cluster_reaction Reactive Sulfur Bridge Interaction cluster_effects Downstream Effects ETP This compound (ETP) CellMembrane Bacterial Cell Membrane ETP->CellMembrane Crosses ETP_inside Intracellular ETP CellMembrane->ETP_inside ReactiveSpecies Reactive Disulfide Bridge ETP_inside->ReactiveSpecies Presents CellularThiols Cellular Thiols (e.g., Glutathione, Cysteine residues in proteins) ReactiveSpecies->CellularThiols Reacts with EnzymeInhibition Enzyme Inactivation ReactiveSpecies->EnzymeInhibition Directly inhibits RedoxCycling Redox Cycling CellularThiols->RedoxCycling ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS CellDeath Bacterial Cell Death ROS->CellDeath EnzymeInhibition->CellDeath

Application Notes and Protocols for Broth Microdilution Assay of Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial activity of Epicorazine A using the broth microdilution method. This compound, a member of the epidithiodiketopiperazine (ETP) class of natural products, has demonstrated notable activity against clinically relevant Gram-positive bacteria and fungi.

Introduction to this compound

This compound is a fungal metabolite characterized by a unique epidithiodiketopiperazine core structure. This structural feature, particularly the disulfide bridge, is believed to be crucial for its biological activity. The proposed mechanism of action for ETPs like this compound involves the generation of reactive oxygen species (ROS), chelation of metal ions such as zinc, and interaction with protein thiol groups, leading to enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity of this compound

This compound has shown potent in vitro activity against a range of microorganisms. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for assessing its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
MicroorganismStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-resistant (MRSA)12.5 - 25[1]
Enterococcus faecalisVancomycin-resistant (VRE)12.5 - 25[1]
Candida albicans-25[1]

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted for the evaluation of natural products like this compound.

Protocol 1: Broth Microdilution Assay for Antibacterial Activity of this compound

This protocol is designed for determining the MIC of this compound against Gram-positive bacteria such as Staphylococcus aureus (including MRSA).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., MRSA ATCC 43300)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.9% sterile saline

  • McFarland standard (0.5)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be prepared in CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: Broth Microdilution Assay for Antifungal Activity of this compound

This protocol is designed for determining the MIC of this compound against yeasts such as Candida albicans.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare as described in the antibacterial protocol.

  • Inoculum Preparation:

    • From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 to each well.

    • Add 100 µL of the this compound working solution to the first well and perform serial dilutions as described previously.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Include growth, sterility, and solvent controls as in the antibacterial assay.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution assay.

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow prep_compound Prepare this compound Stock and Working Solutions serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (Bacteria or Fungi) inoculate Inoculate Microtiter Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set Up Controls (Growth, Sterility, Solvent) inoculate->controls incubate Incubate Plate under Appropriate Conditions controls->incubate read_results Read and Record MIC Values incubate->read_results

Caption: Workflow for the Broth Microdilution Assay.

Proposed Mechanism of Action of this compound

This diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.

EpicorazineAMechanism Proposed Antimicrobial Mechanism of this compound cluster_cell Microbial Cell epicorazine This compound (Disulfide Bridge) ros Reactive Oxygen Species (ROS) Generation epicorazine->ros zinc_chelation Zinc Chelation epicorazine->zinc_chelation thiol_interaction Interaction with Protein Thiol Groups epicorazine->thiol_interaction cellular_damage Cellular Damage (DNA, Proteins, Lipids) ros->cellular_damage enzyme_inactivation Enzyme Inactivation zinc_chelation->enzyme_inactivation thiol_interaction->enzyme_inactivation cell_death Cell Death enzyme_inactivation->cell_death cellular_damage->cell_death

Caption: Proposed Mechanism of Action for this compound.

References

Epicorazine A: Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epicorazine A is a natural product isolated from the fungus Epicoccum nigrum.[1][2] It belongs to the epidithiodiketopiperazine (ETP) class of compounds, which are characterized by a 2,5-diketopiperazine (DKP) ring with a transannular disulfide bridge.[1][3] While direct studies on the anti-cancer properties of this compound are not extensively documented in publicly available literature, the ETP alkaloid family is a significant area of interest in cancer research due to the potent cytotoxic and anti-proliferative activities exhibited by many of its members.[3][4][5]

The ETP scaffold is considered a "privileged structure" in medicinal chemistry, and numerous natural and synthetic derivatives have demonstrated promising anti-cancer effects.[3] These compounds are known to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] Therefore, as a member of this class, this compound presents a compelling candidate for investigation in cancer research.

These application notes provide a summary of the anti-cancer potential of the broader ETP class of compounds and offer generalized protocols for researchers to begin investigating the cytotoxic and pro-apoptotic activities of this compound.

Data Presentation: Cytotoxicity of Epidithiodiketopiperazine Derivatives

CompoundCell LineCancer TypeIC50 (nM)
(+)-Dideoxyverticillin A HeLaCervical Cancer32
A549Lung Cancer92
MCF7Breast Cancer81
HCT 116Colon Cancer374
DU 145Prostate Cancer36
Chaetocin A U-937Lymphoma<1
Chaetocin C U-937Lymphoma<1
Sarcosine-derived monomer U-937Lymphoma<10
Homodimer derivative U-937Lymphoma<10

Data sourced from studies on various epidithiodiketopiperazine alkaloids.[6][7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a general method for determining the cytotoxic effects of this compound on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow: Screening for Anti-Cancer Activity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed cells in 96-well plate cell_culture->seeding compound_prep 3. Prepare this compound dilutions treatment 4. Treat cells for 24-72h compound_prep->treatment add_mtt 5. Add MTT reagent incubation 6. Incubate for 2-4h add_mtt->incubation solubilization 7. Solubilize formazan crystals incubation->solubilization read_absorbance 8. Read absorbance at 570nm calc_viability 9. Calculate % cell viability read_absorbance->calc_viability ic50 10. Determine IC50 value calc_viability->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_activation Caspase Cascade cluster_outcome Cellular Outcome epicorazine This compound (Potential Inducer) bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) epicorazine->bcl2_family Induces stress cytochrome_c Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator) apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of action for ETP compounds.

References

Epicorazine A: Application Notes and Protocols for a Potential Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the fungus Epicoccum nigrum.[1] As a member of the ETP class of compounds, it possesses a unique bridged disulfide bond within a diketopiperazine core structure, a feature associated with potent biological activity. This document provides a summary of the current understanding of this compound as a potential antibiotic, including its antimicrobial activity, proposed mechanism of action, and relevant experimental protocols to guide further research and development.

Antimicrobial Activity

This compound has demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains, as well as some fungi. The available quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.

Target OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)12.5 - 25
Enterococcus faecalisVancomycin-resistant (VRE)12.5 - 25
Candida albicans-25

Mechanism of Action

While the precise antibacterial mechanism of this compound has not been fully elucidated, the biological activity of the broader epidithiodiketopiperazine (ETP) class of molecules is believed to be centered on the highly strained disulfide bridge. The proposed mechanisms involve intracellular redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, and induce apoptosis.

Furthermore, the disulfide bond can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, disrupting their structure and function. This can interfere with critical cellular processes and contribute to the compound's antimicrobial and cytotoxic effects.

Epicorazine_A This compound (Epidithiodiketopiperazine) Intracellular_Environment Intracellular Environment Epicorazine_A->Intracellular_Environment Enters Cell Redox_Cycling Redox Cycling Intracellular_Environment->Redox_Cycling Thiol_Disulfide_Exchange Thiol-Disulfide Exchange with Protein Thiols Intracellular_Environment->Thiol_Disulfide_Exchange ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS_Generation->Cellular_Damage Protein_Dysfunction Protein Dysfunction Thiol_Disulfide_Exchange->Protein_Dysfunction Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis Protein_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound as a potential antibiotic.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Negative control (CAMHB with DMSO, no bacteria)

  • Growth control (CAMHB with bacteria and DMSO, no antibiotic)

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include positive, negative, and growth control wells on each plate.

  • Seal the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Dilutions Add_Inoculum Add Standardized Bacterial Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at 35°C for 18-24h Add_Inoculum->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic potential of this compound against a mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO2 incubator.

  • The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate_Compound Incubate for 24-72h Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for cytotoxicity assessment using the MTT assay.

In Vivo Efficacy (Proposed)

To date, there is a lack of published in vivo studies specifically evaluating the antibacterial efficacy of this compound. The following is a proposed experimental workflow for a murine model of bacterial infection, which would be a critical next step in its development as a potential antibiotic.

Proposed Model: Murine Thigh Infection Model with MRSA

Procedure Outline:

  • Animal Acclimatization: House mice under standard conditions for a period of acclimatization.

  • Induction of Neutropenia: If required for the infection model, induce neutropenia in mice through the administration of cyclophosphamide.

  • Infection: Inoculate the thigh muscle of anesthetized mice with a predetermined lethal or sublethal dose of a clinical MRSA isolate.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., intraperitoneal or intravenous) at various dosages. Include a vehicle control group and a positive control group (e.g., treated with linezolid or vancomycin).

  • Monitoring: Monitor the animals for clinical signs of infection and mortality over a set period (e.g., 7 days).

  • Bacterial Load Determination: At a specified endpoint (e.g., 24 hours post-treatment), euthanize a subset of animals from each group, aseptically remove the infected thigh muscle, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads and survival rates between the treatment groups and the control groups to determine the in vivo efficacy of this compound.

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Induce_Infection Induce Thigh Infection with MRSA Acclimatize->Induce_Infection Administer_Treatment Administer this compound (Varying Doses) Induce_Infection->Administer_Treatment Monitor_Survival Monitor Survival over 7 Days Administer_Treatment->Monitor_Survival Determine_Load Determine Bacterial Load in Thigh Tissue at 24h Administer_Treatment->Determine_Load Analyze_Data Analyze Survival and Bacterial Load Data Monitor_Survival->Analyze_Data Determine_Load->Analyze_Data End End Analyze_Data->End

Caption: Proposed workflow for in vivo antibacterial efficacy testing.

Conclusion and Future Directions

This compound exhibits promising in vitro activity against clinically relevant Gram-positive bacteria, including resistant strains. The provided protocols offer a framework for the continued investigation of its antibacterial properties. Critical future work should focus on a comprehensive evaluation of its in vivo efficacy in relevant animal models of infection, as well as a more detailed elucidation of its specific molecular targets and mechanisms of action. Further studies on its pharmacokinetic and pharmacodynamic properties will also be essential for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Epicorazine A stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Epicorazine A. The information addresses potential stability issues and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A1: Precipitation can occur if the solvent is saturated or if the storage temperature has decreased, reducing solubility. First, try to gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution or storing it at a controlled room temperature. If warming does not resolve the issue, the compound may have degraded. It is recommended to prepare a fresh solution. To avoid this, always ensure the compound is fully dissolved initially and consider performing a solubility test to determine the optimal concentration for your chosen solvent and storage conditions.

Q2: I am observing a loss of biological activity of my this compound sample over time. What could be the cause?

A2: Loss of activity is often indicative of chemical degradation. This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are known to have a reactive disulfide bridge. This functional group can be susceptible to reduction or oxidation, leading to a loss of the compound's biological function. Ensure your solvents are degassed and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an this compound sample. What could these be?

A3: Unexpected peaks are likely degradation products. The ETP core of this compound can undergo various transformations. For instance, the diketopiperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. To identify the nature of these unexpected peaks, consider conducting forced degradation studies under controlled stress conditions (e.g., acid, base, oxidative, photolytic, thermal) and analyzing the resulting mixtures by LC-MS to characterize the degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment, especially for sensitive assays. Store stock solutions in small, single-use aliquots to avoid repeated handling of the main stock.
Color change in solution Oxidation or other chemical degradation pathways.Protect solutions from light by using amber vials or wrapping containers in foil. Store under an inert atmosphere. Prepare fresh solutions if a color change is observed.
Low recovery from solid-phase extraction (SPE) Adsorption of the compound to the sorbent or degradation during the elution step.Optimize the SPE method by testing different sorbents and elution solvents. Ensure the pH of the sample and solvents is compatible with the stability of this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis: Immediately after preparation, analyze the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will serve as the time-zero (T0) reference.

  • Storage: Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial and analyze its content using the same analytical method.

  • Data Analysis: Compare the peak area of this compound at each time point to the T0 value to determine the percentage of the compound remaining. The appearance of new peaks should also be monitored and quantified as potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Evaluation prep_solution Prepare this compound Stock Solution initial_analysis T0 Analysis (HPLC/LC-MS) prep_solution->initial_analysis Immediate storage Store Aliquots (Defined Conditions) initial_analysis->storage timepoint_analysis Time-Point Analysis data_analysis Calculate % Remaining & Identify Degradants timepoint_analysis->data_analysis storage->timepoint_analysis Periodic

Technical Support Center: Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epicorazine A. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this potent epidithiodiketopiperazine (ETP) metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and handling of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it chemically reactive?

This compound is a fungal natural product belonging to the epidithiodiketopiperazine (ETP) class of alkaloids.[1][2][3] Its characteristic feature is a strained disulfide bridge across a diketopiperazine ring. This transannular disulfide bond is held in a high-energy eclipsed conformation, which is the primary source of its chemical reactivity and biological activity.[1][2][3][4] The activity of ETPs is often dependent on the reduction of this disulfide bond within a cellular environment.[1]

Q2: What are the likely degradation pathways for this compound?

Based on the known chemistry of the ETP scaffold, this compound is susceptible to degradation through several pathways:

  • Reduction of the Disulfide Bridge: The strained disulfide bond can be reduced to a dithiol. This is a key mechanism for its biological activity but also a primary degradation pathway.[1][4]

  • Base-Promoted Decomposition: In the presence of a base, ETPs can undergo decomposition. For some ETPs, this can lead to the formation of epitrisulfides.[5]

  • Oxidative Degradation: Like other sulfur-containing compounds, the disulfide bridge can be susceptible to oxidation.

  • Acid-Catalyzed Reactions: The dihydrooxepine moiety and other functional groups in this compound could be sensitive to acidic conditions, though some ETPs have shown stability under certain acidic treatments.[6]

Q3: What are the potential degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the reactivity of the ETP core, the following are plausible:

  • Dithiol form of this compound: Resulting from the reduction of the disulfide bridge.

  • This compound epitrisulfide: Arising from base-promoted decomposition.[5]

  • Sulfoxides and other oxidized derivatives: From oxidative stress.

  • Isomers or rearrangement products: Potentially formed under acidic or basic conditions.

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. Given the sensitivity of the disulfide bond, it is also advisable to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

Troubleshooting Guides

HPLC Analysis of this compound and its Degradation Products

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing this compound. However, challenges can arise due to the nature of the compound and its potential degradation products.

Issue 1: Peak Tailing

  • Possible Cause: Interaction of the polar functional groups of this compound or its degradation products with active sites (silanols) on the HPLC column packing. Sulfur-containing compounds can also exhibit strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Use a High-Purity Silica Column: Modern, end-capped columns with low silanol activity are recommended.

    • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.

    • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), can reduce peak tailing, but this should be used cautiously as it can affect column longevity.

    • Check for Metal Contamination: The presence of metal ions in the sample or mobile phase can lead to chelation and peak tailing. Using high-purity solvents and adding a chelating agent like EDTA to the sample might help.

Issue 2: Irreproducible Retention Times

  • Possible Cause: Changes in mobile phase composition, column temperature fluctuations, or column degradation. The dithiol form of this compound may have a different retention time than the parent compound.

  • Troubleshooting Steps:

    • Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.

    • Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times.

    • Equilibrate the Column Properly: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.

    • Monitor for Column Degradation: A gradual shift in retention times can indicate column aging. A regular system suitability test with a standard solution of this compound can help monitor column performance.

Issue 3: Ghost Peaks or Carryover

  • Possible Cause: Adsorption of this compound or its degradation products onto the injector, tubing, or column. Sulfur-containing compounds can be "sticky."

  • Troubleshooting Steps:

    • Optimize Injector Wash: Use a strong solvent in the injector wash sequence to ensure the needle and sample loop are thoroughly cleaned between injections.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.

    • Flush the System: Regularly flush the entire HPLC system with a strong solvent (e.g., isopropanol) to remove any adsorbed compounds.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) detector to identify the mass of the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Identify the major degradation products by their retention times and mass-to-charge ratios (m/z).

Quantitative Data Summary

The following table structure can be used to summarize the results of a forced degradation study.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s) (m/z)
0.1 M HCl, 60°C24DataData
0.1 M NaOH, 60°C24DataData
3% H₂O₂, RT24DataData
60°C (Thermal)24DataData
UV/Vis Light, RT24DataData

*Data to be filled in from experimental results.

Visualizations

degradation_pathway Epicorazine_A This compound (Disulfide) Dithiol Reduced this compound (Dithiol) Epicorazine_A->Dithiol Reduction (e.g., cellular thiols) Epitrisulfide Epitrisulfide Derivative Epicorazine_A->Epitrisulfide Base-promoted decomposition Oxidized Oxidized Products (e.g., Sulfoxide) Epicorazine_A->Oxidized Oxidation (e.g., H₂O₂) experimental_workflow cluster_stress Forced Degradation Acid Acidic (0.1 M HCl, 60°C) Analysis HPLC-PDA-MS Analysis Acid->Analysis Base Basic (0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV/Vis, RT) Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo Data Data Analysis (% Degradation, Product ID) Analysis->Data

References

Technical Support Center: Optimizing Epicoccum nigrum Fermentation for Epicorazine A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Epicoccum nigrum for the production of the bioactive compound Epicorazine A.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. General Fermentation Conditions

Q1: What are the general optimal growth conditions for Epicoccum nigrum for secondary metabolite production?

A1: Based on available literature, the general optimal conditions for the growth and production of secondary metabolites by Epicoccum nigrum are summarized in the table below. Note that these are starting points, and optimization for maximal this compound yield is recommended.

ParameterRecommended RangeNotes
Temperature23–28 °CGrowth is possible between 17-25°C, but secondary metabolite production may be favored in the slightly warmer range.[1][2]
pH5.0–6.0The initial pH of the culture medium should be adjusted to this range for optimal growth and metabolite production.[3]
Aeration0.5 - 1.5 vvmAdequate oxygen supply is crucial for the growth of this aerobic fungus and for the biosynthesis of secondary metabolites.
Agitation150 - 250 rpmAgitation is necessary to ensure proper mixing of nutrients and oxygen, and to prevent cell clumping. The optimal speed may depend on the bioreactor geometry and scale.[4][5]

2. Media Composition

Q2: What is a suitable medium composition for Epicoccum nigrum fermentation to produce this compound?

A2: While a specific medium optimized for this compound has not been definitively reported in publicly available literature, a rich medium containing complex carbon and nitrogen sources is generally recommended for secondary metabolite production in fungi. Potato Dextrose Agar (PDA) and media containing yeast extract have been shown to support good growth and pigment production, which often correlates with secondary metabolite synthesis.[6] A suggested starting formulation for a liquid fermentation medium is presented in the table below.

ComponentConcentration (g/L)Role
Potato Starch20Carbon Source
Dextrose20Carbon Source
Peptone10Nitrogen Source
Yeast Extract5Nitrogen Source, Vitamins, Growth Factors
KH₂PO₄2Buffering Agent, Phosphorus Source
MgSO₄·7H₂O1Co-factor for Enzymes

Q3: My this compound yield is low. How can I optimize the media components?

A3: Low yield is a common issue that can often be addressed by systematically optimizing the media composition.

  • Carbon Source: While glucose is a readily available carbon source, some fungi produce secondary metabolites more efficiently with complex carbohydrates like starch. You can experiment with different carbon sources (e.g., maltose, sucrose, glycerol) and vary their concentrations.

  • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact secondary metabolite production. Peptone and yeast extract are good starting points. You can also test other organic (e.g., tryptone, casein hydrolysate) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources.

  • C:N Ratio: The carbon-to-nitrogen ratio is a critical factor. A high C:N ratio often favors the production of secondary metabolites after the initial growth phase. Systematic variation of this ratio is recommended.

  • Precursors: this compound is a diketopiperazine, which is derived from amino acids. Supplementing the medium with precursor amino acids, such as L-phenylalanine and L-serine (based on the likely precursors for similar diketopiperazines), could potentially increase the yield.

3. Fermentation Process and Troubleshooting

Q4: I am observing poor growth of Epicoccum nigrum in my liquid culture. What could be the cause?

A4: Poor growth can be attributed to several factors:

  • Inoculum Quality: Ensure your inoculum is viable and in the active growth phase. Using an old or sparse inoculum can lead to a long lag phase and poor growth. Refer to the Experimental Protocol: Inoculum Preparation for best practices.

  • Suboptimal Conditions: Verify that the pH, temperature, aeration, and agitation are within the optimal ranges as outlined in Table 1 .

  • Media Issues: The media may be lacking essential nutrients or contain inhibitory substances. Prepare fresh media and ensure all components are properly dissolved.

  • Contamination: Microbial contamination can inhibit the growth of E. nigrum. Check your culture for any signs of contamination (e.g., unusual colony morphology, off-odors) under a microscope. Strict aseptic techniques are crucial.

Q5: My fermentation is producing a lot of foam. What should I do?

A5: Foaming is common in aerated and agitated fermentations, especially with protein-rich media (e.g., containing peptone and yeast extract). Excessive foaming can lead to loss of culture volume and contamination.

  • Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter. It is advisable to add a small amount initially and supplement as needed.

  • Reduce Agitation/Aeration: Temporarily reducing the agitation speed or aeration rate can help control foaming, but be mindful that this may impact oxygen transfer and growth.

Q6: How can I confirm if my culture is producing this compound, and how can I quantify it?

A6: Confirmation and quantification of this compound typically involve extraction followed by analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Extraction: this compound can be extracted from the culture broth using a solvent like ethyl acetate. Refer to the Experimental Protocol: Extraction of this compound for a detailed procedure.[7]

  • Quantification: An HPLC method with a suitable column (e.g., C18) and a UV detector can be developed for the quantification of this compound. A standard of pure this compound would be required for creating a calibration curve.

Experimental Protocols

Experimental Protocol: Inoculum Preparation

  • Culture Maintenance: Maintain a stock culture of Epicoccum nigrum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Activation: Aseptically transfer a small piece of the mycelium from the stock culture to a fresh PDA plate.

  • Incubation: Incubate the plate at 25°C for 5-7 days, or until the mycelium covers a significant portion of the plate.

  • Spore Suspension (if applicable): If the strain sporulates well on the activation plate, flood the plate with a sterile saline solution (0.9% NaCl) containing a drop of Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Mycelial Inoculum (for non-sporulating or poorly sporulating strains): Cut out small agar plugs (approximately 1 cm²) from the growing edge of the mycelial colony on the activation plate.

  • Seed Culture: Aseptically transfer the spore suspension or mycelial plugs to a flask containing the seed culture medium (same composition as the production medium).

  • Incubation of Seed Culture: Incubate the seed culture at 25°C on a rotary shaker at 150-200 rpm for 2-3 days until dense mycelial growth is observed. This seed culture will be used to inoculate the production fermenter.

Experimental Protocol: Fermentation of Epicoccum nigrum

  • Medium Preparation: Prepare the production medium (refer to the media composition table) in a fermenter. Sterilize the fermenter and the medium by autoclaving at 121°C for 20-30 minutes.

  • Inoculation: Aseptically inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Carry out the fermentation under the optimized conditions of temperature, pH, aeration, and agitation (refer to Table 1 ).

  • Monitoring: Monitor the fermentation by periodically taking samples to measure pH, biomass, substrate consumption, and this compound production.

  • Harvesting: After an appropriate fermentation time (typically determined by monitoring the production of this compound, which often peaks in the stationary phase), harvest the culture broth for extraction.

Experimental Protocol: Extraction of this compound

  • Separation of Biomass: Separate the fungal biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

  • Phase Separation: Allow the layers to separate. Collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of this compound.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography (e.g., silica gel) or preparative HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Submerged Fermentation (Controlled Temp, pH, Aeration, Agitation) Inoculum->Fermentation Media Media Sterilization Media->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for this compound production.

diketopiperazine_biosynthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) A-domain 1 T-domain 1 C-domain 1 A-domain 2 T-domain 2 Release Domain NRPS:T1->NRPS:C1 NRPS:T2->NRPS:C1 NRPS:C1->NRPS:R AMP1 AMP + PPi NRPS:A1->AMP1 AMP2 AMP + PPi NRPS:A2->AMP2 Diketopiperazine Diketopiperazine (e.g., this compound) NRPS:R->Diketopiperazine AA1 Amino Acid 1 AA1->NRPS:A1 AA2 Amino Acid 2 AA2->NRPS:A2 ATP1 ATP ATP1->NRPS:A1 ATP2 ATP ATP2->NRPS:A2

Caption: Biosynthesis of Diketopiperazines via NRPS.

References

Epicorazine A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epicorazine A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yield of this compound after extraction from my Epicoccum nigrum culture. What are the potential causes and solutions?

Low yields of this compound can stem from several factors, from initial cultivation to extraction and handling. Here are some common issues and troubleshooting steps:

  • Suboptimal Fungal Growth and Metabolite Production:

    • Solution: Ensure the Epicoccum nigrum strain is a known producer of this compound. Optimize culture conditions such as media composition, pH (typically in the range of 5.0-6.0), temperature (ideally between 23-28°C), and aeration.[1] Pigment production, which can be an indicator of secondary metabolite synthesis, is often sensitive to light and temperature.[1]

  • Inefficient Extraction:

    • Solution: Epicoccum nigrum produces a variety of pigments and metabolites that are extractable with polar solvents like ethanol or methanol.[2][3] If using liquid-liquid extraction from an aqueous culture filtrate, ensure the chosen organic solvent (e.g., ethyl acetate, chloroform) has the appropriate polarity to partition this compound. Multiple extractions will improve recovery.

  • Degradation During Extraction and Workup:

    • Solution: The epidithiodiketopiperazine (ETP) core of this compound is susceptible to degradation. Avoid high temperatures and extreme pH. If the extraction involves basic conditions, be aware that ETPs can be unstable in the presence of bases.[4][5] It is advisable to work at neutral or slightly acidic pH and keep the temperature low.

Q2: My purified this compound shows additional peaks on HPLC/MS analysis, suggesting impurities. What could these be and how can I remove them?

The presence of impurities can be due to co-extracted fungal metabolites or degradation products of this compound.

  • Common Co-extracted Impurities from Epicoccum nigrum:

    • Epicoccum nigrum is known to produce a wide range of other secondary metabolites, including other diketopiperazines, pigments like flavipin and epirodins, and carotenoids.[1][3][6][7]

    • Solution: Employ high-resolution chromatographic techniques. A multi-step purification approach, such as initial separation on a silica gel column followed by preparative HPLC with a C18 column, can be effective. Gradient elution with solvents of increasing polarity is recommended to resolve compounds with similar properties.

  • Degradation Products:

    • The ETP scaffold is known to be reactive. In the presence of bases (e.g., triethylamine) or certain polar aprotic solvents (e.g., acetonitrile, DMSO, DMF), ETPs can form epitrisulfide and epitetrasulfide analogs.[4][5]

    • Solution: Avoid basic conditions during purification and sample handling. If such solvents are necessary, minimize exposure time and maintain low temperatures. Use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: I am observing a loss of my purified this compound during storage. What are the recommended storage conditions?

The stability of this compound is crucial for maintaining its integrity. Based on the known reactivity of the ETP class of compounds, the following storage recommendations are advised:

  • Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Solvent: Store as a dry, solid powder if possible. If in solution, use a non-polar, aprotic solvent and protect from light. Avoid long-term storage in polar aprotic solvents where degradation has been observed for related compounds.[4][5]

  • pH: Maintain a neutral or slightly acidic environment. ETPs have shown instability at pH values above 8.0.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Stability of an Epidithiodiketopiperazine (ETP) Analog under Basic Conditions [4][5]

ConditionTime (h)ETP Decomposition (%)Epitrisulfide Formation (%)
Deuterochloroform, 23°C2000
Deuterochloroform + Triethylamine (2 equiv), 23°C20~15~5
Deuteroacetonitrile + Triethylamine (2.2 equiv), 23°C210016

Data is for a C15-desmethyl ETP analog and is illustrative of the potential reactivity of the ETP core.

Table 2: Reactivity of an ETP Analog with Reducing Agents [8]

Reducing Agent (equiv)pDReaction TimeETP Reduction (%)
DTT (1)8.0Instantaneous100
DTT (1)5.5Instantaneous100
Glutathione (2)8.0Instantaneous100
Glutathione (2)5.5< 5 minutes50

Data is for a model ETP compound and highlights the sensitivity of the disulfide bridge to reduction, especially at higher pD.

Experimental Protocols

Protocol 1: General Protocol for Extraction and Initial Purification of this compound

This protocol is a generalized procedure based on common practices for natural product isolation and should be optimized for your specific experimental conditions.

  • Fermentation and Extraction:

    • Culture Epicoccum nigrum in a suitable liquid or solid medium for a sufficient period to allow for secondary metabolite production.

    • If using a solid medium, extract the culture with a polar solvent such as methanol or ethyl acetate.

    • If using a liquid medium, either extract the culture broth directly with an organic solvent like ethyl acetate or separate the mycelium from the broth and extract both.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at a low temperature (<40°C) to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-absorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by gradients of methanol in ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Pool the fractions enriched with this compound and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).

    • Purify the sample using a preparative reverse-phase (C18) HPLC column.

    • Use a gradient elution, for example, with a mobile phase of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like formic acid to maintain a slightly acidic pH.

    • Monitor the elution at a suitable UV wavelength and collect the peak corresponding to this compound.

    • Confirm the purity of the final product by analytical HPLC and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification cluster_analysis Analysis culture Epicoccum nigrum Culture extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column enriched_fractions Enriched Fractions silica_column->enriched_fractions prep_hplc Preparative HPLC (Reverse Phase C18) enriched_fractions->prep_hplc pure_epicorazine_a Pure this compound prep_hplc->pure_epicorazine_a analysis Purity Analysis (HPLC, MS, NMR) pure_epicorazine_a->analysis troubleshooting_logic start Problem: Low Purity of this compound check_impurities Are impurities related to this compound (e.g., different m/z)? start->check_impurities co_extracted Hypothesis: Co-extracted fungal metabolites check_impurities->co_extracted No degradation Hypothesis: Degradation products (e.g., tri/tetrasulfides) check_impurities->degradation Yes solution_chromatography Solution: Optimize chromatography (e.g., gradient, column) co_extracted->solution_chromatography solution_conditions Solution: Avoid basic pH and reactive solvents. Use low temp. degradation->solution_conditions

References

Technical Support Center: Epicorazine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the synthesis of Epicorazine A and related epidithiodiketopiperazine (ETP) natural products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on improving reaction yields.

Problem Potential Cause Suggested Solution
Low yield in diketopiperazine (DKP) formation Incomplete cyclization of the dipeptide precursor.- Ensure complete removal of N-terminal protecting groups (e.g., Fmoc, Boc) prior to cyclization.[1] - Optimize reaction temperature and time; microwave heating can sometimes improve yields. - Use alternative coupling reagents or cyclization conditions. For instance, replacing piperidine with piperazine for Fmoc removal has been shown to reduce DKP formation as a side reaction in solid-phase peptide synthesis.[1]
Side reactions, such as intermolecular polymerization.- Perform the cyclization reaction under high dilution conditions to favor intramolecular cyclization.
Epimerization at α-carbon centers.- Use milder bases or coupling reagents to minimize epimerization.
Low yield or lack of stereoselectivity in sulfenylation/disulfide bridge formation Inefficient introduction of sulfur atoms onto the DKP core.- An improved sulfenylation method employs NaHMDS and elemental sulfur in THF, which has been successfully applied to the synthesis of various ETPs.[2][3] - Consider using alternative sulfur transfer reagents.
Formation of a mixture of diastereomers.- The stereochemical outcome of the sulfenylation can be highly dependent on the substrate and reaction conditions. Careful optimization of the base, solvent, and temperature is crucial.[4][5]
Difficulty in forming the disulfide bridge from the corresponding dithiol.- Mild oxidation conditions are required to form the disulfide bridge without over-oxidation or decomposition of the sensitive ETP core.[4][6] - Common oxidizing agents include iodine and air (oxygen).
Decomposition of the epidithiodiketopiperazine core The ETP motif is sensitive to acidic, basic, and redox conditions.[4]- Handle the final compound and sensitive intermediates under neutral conditions whenever possible. - Use mild deprotection and purification methods in the final steps of the synthesis.
Difficulties in late-stage functionalization (e.g., hydroxylation) Low reactivity of the DKP core.- Strategies for late-stage C-H functionalization of piperazine-like structures are being developed and may require specific catalysts or directing groups.[7]
Incompatible reaction conditions with the existing functional groups.- Protect sensitive functional groups before attempting late-stage modifications.
Purification challenges The final product is difficult to separate from byproducts or starting materials.- Employ a combination of chromatographic techniques, such as normal-phase and reversed-phase HPLC, for purification.[8][9] - Due to the complexity of natural product mixtures, multiple purification steps are often necessary to achieve high purity.[8][10]
The compound is unstable on the purification media.- Use neutral stationary phases and solvent systems. - Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in this compound synthesis?

A1: Based on the synthesis of related epidithiodiketopiperazines, the most critical steps are typically the stereoselective formation of the diketopiperazine core, the introduction of the sulfur atoms (sulfenylation), and the formation of the disulfide bridge.[4][11] Low yields in these steps will significantly impact the overall efficiency of the synthesis. Late-stage functionalizations, such as hydroxylations, can also be challenging and yield-limiting.[4]

Q2: How can I improve the stereoselectivity of the sulfenylation step?

A2: Achieving high stereoselectivity in the sulfenylation of the diketopiperazine core is a common challenge. The choice of base, solvent, and reaction temperature can have a profound impact on the diastereomeric ratio of the product. For instance, using sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (THF) has been reported to provide good results in the synthesis of related ETPs.[2][3] It is recommended to screen different conditions to find the optimal parameters for your specific substrate.

Q3: What are the best practices for handling and purifying the final this compound product?

A3: this compound and other ETPs are known to be sensitive to harsh chemical conditions.[4] Therefore, it is crucial to use mild purification techniques. A combination of chromatographic methods, such as flash chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC), is often necessary to obtain the pure product.[8][9] It is advisable to use neutral solvent systems and to avoid prolonged exposure to acidic or basic conditions.

Q4: Are there any alternative strategies for constructing the epidithiodiketopiperazine core?

A4: Yes, several strategies have been developed for the synthesis of the ETP core. One common approach involves the late-stage introduction of the disulfide bridge onto a pre-formed diketopiperazine.[4][5] Another strategy involves a modular approach where a bifunctional triketopiperazine building block is utilized for a more flexible synthesis.[11] The choice of strategy will depend on the specific target molecule and the available starting materials.

Experimental Protocols

While a detailed, step-by-step protocol for this compound is not publicly available, the following general procedures for key transformations in the synthesis of related epidithiodiketopiperazines can be adapted.

General Procedure for Diketopiperazine (DKP) Formation:

The formation of the DKP core is a crucial step. A common method involves the cyclization of a dipeptide precursor. This can be achieved by removing the N-terminal protecting group (e.g., Fmoc) from a linear dipeptide attached to a solid support, which then undergoes intramolecular cyclization. In solution-phase synthesis, coupling reagents can be used to facilitate the cyclization of a dipeptide methyl or ethyl ester.

General Procedure for Sulfenylation and Disulfide Bridge Formation (Adapted from Nicolaou et al., 2012): [2][3]

  • Sulfenylation: To a solution of the diketopiperazine in anhydrous THF at -78 °C under an argon atmosphere, add NaHMDS (2.2 equivalents). Stir the solution for 15 minutes, then add elemental sulfur (2.2 equivalents). Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Disulfide Bridge Formation: The crude dithiol from the previous step is dissolved in a suitable solvent like CH2Cl2 or a mixture of CH2Cl2/MeOH. A solution of iodine (I2) is then added dropwise until a persistent yellow color is observed, indicating the completion of the oxidation to the disulfide. The reaction is then quenched with aqueous sodium thiosulfate solution.

Data Presentation

Table 1: Comparison of Yields for Key Steps in the Synthesis of Related Epidithiodiketopiperazines.

StepCompoundReagents and ConditionsYield (%)Reference
Diketopiperazine FormationDKP intermediate for Epicoccin GFmoc-SPPS, cyclization upon cleavageNot specified[12]
SulfenylationEpicoccin G precursorNaHMDS, S8, THFNot specified[2][3]
Disulfide Bridge FormationEpicoccin GI2, CH2Cl2/MeOHNot specified[2][3]
DihydroxylationDKP intermediate for (+)-12,12′-Dideoxyverticillin AnBu4NMnO4, pyridine9%[4]
Improved DihydroxylationDKP intermediate for (+)-12,12′-Dideoxyverticillin APy2AgMnO4, CH2Cl263%[4]
Thiolation(+)-12,12′-Dideoxyverticillin A precursorH2S, Hf(OTf)42-15%[4]

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow for this compound start Amino Acid Precursors dipeptide Dipeptide Synthesis start->dipeptide dkp Diketopiperazine (DKP) Formation dipeptide->dkp Cyclization sulfenylation Stereoselective Sulfenylation dkp->sulfenylation Introduction of Sulfur disulfide Disulfide Bridge Formation sulfenylation->disulfide Oxidation functionalization Late-Stage Functionalization (e.g., Hydroxylation) disulfide->functionalization end This compound functionalization->end

Caption: General synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Overall Yield identify_step Identify Low-Yielding Step low_yield->identify_step dkp_issue DKP Formation Issue? identify_step->dkp_issue sulfur_issue Sulfenylation/Disulfide Issue? identify_step->sulfur_issue other_issue Other Issues? (Purification, Stability) identify_step->other_issue optimize_dkp Optimize Cyclization (Dilution, Reagents) dkp_issue->optimize_dkp Yes optimize_sulfur Optimize Sulfenylation (Base, Temp, Reagent) sulfur_issue->optimize_sulfur Yes optimize_purification Optimize Purification (Mild Conditions) other_issue->optimize_purification Yes

Caption: Troubleshooting logic for addressing low yields.

References

Technical Support Center: Epicorazine A Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Epicorazine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product belonging to the epidithiodiketopiperazine class of compounds. Like many complex natural products, it is characterized by poor aqueous solubility, which can significantly hinder its preclinical development, including in vitro biological assays and in vivo pharmacokinetic studies. Low solubility can lead to issues such as precipitation in stock solutions, inaccurate dosing, and poor absorption, ultimately affecting experimental reproducibility and the therapeutic potential of the compound.

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to determine the equilibrium solubility of this compound in various aqueous and organic solvents. A common method is the shake-flask method, where an excess of the compound is agitated in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Q3: What are the most common strategies for improving the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of compounds like this compound. These can be broadly categorized as physical and chemical modifications.[1][2] Physical modifications include particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions.[1][2] Chemical modifications involve pH adjustment, salt formation, co-crystal formation, and the use of solubilizing agents like co-solvents, surfactants, and cyclodextrins.[1][2][3]

Q4: How do co-solvents improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3] For this compound, a systematic screening of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) is recommended to find the optimal blend that maximizes solubility while minimizing potential toxicity.

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[4] The suitability of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be experimentally evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer during in vitro assays. The concentration of this compound exceeds its solubility limit in the final assay buffer. The organic solvent from the stock solution is causing the compound to crash out upon dilution.1. Determine the maximum solubility of this compound in the assay buffer. 2. Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay to less than 1% (v/v). 3. Consider using a solubility-enhancing formulation, such as a co-solvent system or a cyclodextrin complex.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating and forming aggregates that are not bioavailable.1. Visually inspect the assay wells for any signs of precipitation. 2. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. 3. Employ a formulation strategy to ensure the compound remains in solution throughout the experiment.
Low oral bioavailability in animal studies. Limited dissolution of the solid compound in the gastrointestinal tract. Poor permeability across the intestinal membrane.1. Reduce the particle size of the this compound powder through micronization or nanosuspension to increase the surface area for dissolution. 2. Formulate this compound as a solid dispersion or a lipid-based formulation to improve its dissolution rate and absorption. 3. Investigate potential efflux transporter interactions that may limit permeability.
Difficulty in preparing a high-concentration stock solution. The intrinsic low solubility of this compound in common laboratory solvents.1. Screen a panel of pharmaceutically acceptable solvents and co-solvent systems to identify a suitable vehicle. 2. Gentle heating and sonication may aid in dissolution, but care must be taken to avoid degradation of the compound. 3. For very high concentrations, consider advanced formulation approaches like self-emulsifying drug delivery systems (SEDDS).[5]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in this compound solubility using various techniques.

Table 1: Equilibrium Solubility of this compound in Different Solvents

Solvent Solubility (µg/mL)
Water (pH 7.4)< 1
Phosphate Buffered Saline (PBS)< 1
Dimethyl Sulfoxide (DMSO)> 10,000
Ethanol50
Propylene Glycol150

Table 2: Improvement of this compound Aqueous Solubility with Co-solvents

Co-solvent System (v/v) Solubility in Water (µg/mL) Fold Increase
10% Ethanol55
20% Ethanol1212
10% Propylene Glycol88
20% Propylene Glycol2525
10% PEG 4001515
20% PEG 4004040

Table 3: Enhancement of this compound Apparent Water Solubility with Cyclodextrins

Cyclodextrin (Concentration) Apparent Solubility (µg/mL) Fold Increase
1% Hydroxypropyl-β-Cyclodextrin3030
5% Hydroxypropyl-β-Cyclodextrin150150
1% Sulfobutylether-β-Cyclodextrin5050
5% Sulfobutylether-β-Cyclodextrin250250

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Preparation of a Co-solvent-based Formulation
  • Prepare the desired co-solvent/water mixture by accurately measuring the required volumes of the co-solvent (e.g., PEG 400) and water.

  • Add a pre-weighed amount of this compound to the co-solvent system.

  • Vortex and sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.

  • Determine the concentration of this compound in the final solution by HPLC to confirm the achieved solubility.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).

  • Dissolve this compound and the polymer in the common solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film to obtain the amorphous solid dispersion powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile in a relevant aqueous medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_enhancement Enhancement Techniques cluster_characterization Characterization & Evaluation Problem Poor Aqueous Solubility of this compound InitialScreen Determine Equilibrium Solubility (Shake-Flask Method) Problem->InitialScreen CoSolvents Co-solvent Formulation InitialScreen->CoSolvents Cyclodextrins Cyclodextrin Complexation InitialScreen->Cyclodextrins SolidDispersion Amorphous Solid Dispersion InitialScreen->SolidDispersion Characterization Physicochemical Characterization (HPLC, XRD, DSC) CoSolvents->Characterization Cyclodextrins->Characterization SolidDispersion->Characterization InVitro In Vitro Dissolution & Permeability Characterization->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo

Caption: Workflow for addressing this compound solubility issues.

logical_relationship cluster_core_problem Core Problem cluster_consequences Consequences cluster_impact Impact on Drug Development PoorSolubility Poor Aqueous Solubility LowDissolution Low Dissolution Rate PoorSolubility->LowDissolution Precipitation Precipitation in Assays PoorSolubility->Precipitation LowBioavailability Low Oral Bioavailability LowDissolution->LowBioavailability InaccurateData Inaccurate In Vitro Data Precipitation->InaccurateData

Caption: Relationship between poor solubility and development challenges.

References

Technical Support Center: Stabilizing the Epidithiodiketopiperazine (ETP) Disulfide Bridge

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epidithiodiketopiperazines (ETPs). The focus is on addressing challenges related to the stability of the critical disulfide bridge.

Frequently Asked Questions (FAQs)

Q1: What makes the disulfide bridge in ETPs unique and inherently unstable?

A1: The disulfide bridge in ETPs is a transannular bridge across a diketopiperazine ring, which forces it into a high-energy eclipsed conformation with a C-S-S-C dihedral angle near 0°.[1] This is in contrast to typical disulfide bonds in proteins, which prefer a more stable staggered conformation with a dihedral angle of about 90°.[2] This eclipsed arrangement results in significant strain energy.[1]

Q2: If the ETP disulfide bridge is so strained, what keeps it stable?

A2: The strained disulfide bridge in ETPs is stabilized by two key n→π* interactions.[2][3] These interactions occur between the lone pair of electrons (n) on each sulfur atom and the antibonding orbital (π*) of the adjacent amide carbonyl groups within the diketopiperazine ring.[2] These interactions are quite strong, contributing 3-5 kcal/mol each to the stability of the disulfide bond.[2][3] This stabilization makes the disulfide reduction much more difficult, providing stability in physiological environments.[3][4]

Q3: What are the main degradation pathways for the ETP disulfide bridge?

A3: The primary degradation pathway for the ETP disulfide bridge is reduction to the corresponding dithiol.[1] This can be initiated by reducing agents such as glutathione in a cellular environment.[2] Disulfide scrambling, where the disulfide bond breaks and reforms incorrectly, can also occur, especially in the presence of free thiols.[5][6] The stability is also influenced by pH, with alkaline conditions potentially increasing the reactivity of thiols and promoting disulfide bond formation or exchange.[7][8]

Q4: How can I monitor the stability of the disulfide bridge in my ETP sample?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to monitor the appearance of degradation products.[9]

  • Mass Spectrometry (MS): Techniques like LC-MS/MS can identify and characterize the parent ETP and its degradation products, providing information on the integrity of the disulfide bond.[10][11]

  • UV-Vis Spectroscopy: There is a correlation between the UV-Vis absorption maximum of an ETP and its disulfide bond's reduction potential. Changes in the absorption spectrum can indicate alterations to the disulfide bridge.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the presence and connectivity of the disulfide bond.[10]

Troubleshooting Guides

Issue 1: Rapid Degradation of ETP Compound in Solution

Question: I am observing rapid degradation of my ETP compound upon dissolution in my experimental buffer. How can I minimize this?

Answer:

  • pH of the Buffer: Disulfide bond stability can be pH-dependent. At or below pH 3-4, free thiols are more likely to be protonated, which can limit the initiation of disulfide scrambling.[12] Consider preparing your ETP solution in a buffer with a slightly acidic pH if your experiment allows. Disulfide bond formation is generally favored at basic pH, which could promote unwanted side reactions.[8]

  • Presence of Reducing Agents: Ensure your buffer is free from reducing agents. If your experimental system requires a reducing environment, be aware that this will likely lead to the reduction of the ETP disulfide bridge.[1]

  • Oxygen Exposure: The enzymatic formation of the disulfide bridge in some ETPs is an oxidative process that requires oxygen.[13][14] While the non-enzymatic stability in solution is complex, minimizing exposure to atmospheric oxygen by working under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce degradation, particularly if redox cycling is a concern.

  • Solvent Effects: The stability of the disulfide bond can be influenced by the solvent environment. Protic solvents can polarize the carbonyl groups through hydrogen bonding, strengthening the stabilizing n→π* interactions.[2] Conversely, a hydrophobic environment, such as a protein binding site, might make the disulfide bond more susceptible to reduction.[2]

Issue 2: Disulfide Scrambling Observed During Synthesis or Purification

Question: I am synthesizing an ETP analog, and I suspect disulfide bond scrambling is occurring, leading to a mixture of products. How can I prevent this?

Answer:

  • Control of pH: As mentioned, maintaining a low pH (around 3-4) can help prevent disulfide scrambling by keeping any free thiols protonated.[12]

  • Use of Thiol-Alkylating Agents: If your synthetic route involves intermediates with free thiol groups, consider protecting them by alkylation. Reagents like iodoacetamide or N-ethylmaleimide can be used to cap free thiols and prevent them from participating in disulfide exchange reactions.[12][15]

  • Orthogonal Protecting Group Strategy: In solid-phase peptide synthesis of ETP-containing peptides, an orthogonal protecting group strategy for cysteine residues can be employed to ensure the correct disulfide bond formation during the final oxidative folding step.[5]

Data Presentation

Table 1: Relationship between Substitution, Disulfide Bond Conformation, and Reduction Potential in Model ETPs

ETP DerivativeC4-SubstituentC–S–S–C Dihedral Angle (θ)UV-vis λmax (nm)Reduction Potential (E°′) (mV)
5aH~10°~295-270
5bF (trans)~15°~290-285
5cF (cis)~5°~300-260
5dOMe (trans)~12°~292-280
5eOMe (cis)~8°~298-265

This table is a representative summary based on the correlation described by Kilgore et al., where a more eclipsed disulfide bond (smaller dihedral angle) corresponds to a higher UV-vis absorption maximum and a less negative (more easily reduced) reduction potential. The values are illustrative to demonstrate the trend.[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of an ETP

Forced degradation studies are essential for understanding the intrinsic stability of an ETP and for developing stability-indicating analytical methods.[16][17][18]

  • Preparation of Stock Solution: Prepare a stock solution of the ETP in a suitable non-aqueous solvent like anhydrous THF to prevent premature degradation.[9]

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl in an anhydrous solvent system if the compound is water-sensitive) and incubate at a controlled temperature (e.g., 40-60 °C).[9]

    • Basic Hydrolysis: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH in an anhydrous solvent system) and incubate at a controlled temperature.

    • Oxidative Degradation: Treat the ETP solution with an oxidizing agent such as hydrogen peroxide (e.g., 0.003% H₂O₂) and incubate at room temperature.[16]

    • Thermal Degradation: Incubate the ETP solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the ETP solution to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: If necessary, quench the degradation reaction by adjusting the pH to neutral or by rapid cooling.

  • Analysis: Analyze the samples by a stability-indicating method, such as RP-HPLC with UV and MS detection, to quantify the remaining parent ETP and identify degradation products.[9][11]

Protocol 2: Enzymatic Formation of the Disulfide Bridge in ETPs (In Vitro Assay)

This protocol is based on the characterization of FAD-dependent oxidoreductases like GliT, TdaR, and AclT, which are involved in the biosynthesis of ETPs.[13][14][19]

  • Preparation of the Dithiol Substrate: The corresponding dithiol form of the ETP is required as the substrate. This can be prepared by reducing the disulfide ETP with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[20] The completion of the reduction can be monitored by HPLC.[20]

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl at pH 8.0), the purified FAD-dependent oxidoreductase (e.g., 0.1 µM TdaR), and the dithiol substrate (e.g., 0.5 mM).[13][20]

    • Incubate the reaction at an optimal temperature (e.g., 37 °C).[20]

  • Reaction Monitoring:

    • Monitor the formation of the disulfide-bridged ETP product over time (e.g., 5, 15, 30 minutes) by HPLC.[13][20]

    • A control reaction with heat-denatured enzyme should be run in parallel to ensure the observed conversion is enzyme-dependent.[13]

    • The reaction is oxygen-dependent, so performing the assay under anaerobic conditions should result in no product formation.[13][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis ETP_Stock ETP Stock Solution Stress_Conditions Application of Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) ETP_Stock->Stress_Conditions Dilution Time_Points Sampling at Various Time Points Stress_Conditions->Time_Points Quenching Reaction Quenching Time_Points->Quenching HPLC_MS RP-HPLC-MS/MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis: - Degradation Profile - Impurity Identification HPLC_MS->Data_Analysis

Caption: Workflow for a forced degradation study of an ETP.

disulfide_stability ETP ETP with Strained Disulfide Bridge Degradation Degradation Pathways: - Reduction to Dithiol - Disulfide Scrambling ETP->Degradation Stabilizing Stabilizing Factors: - n→π* Interactions - Protic Solvents Stabilizing->ETP Destabilizing Destabilizing Factors: - Reducing Agents (e.g., GSH) - High pH - Free Thiols Destabilizing->Degradation

Caption: Factors influencing ETP disulfide bridge stability.

References

Epicorazine A: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicorazine A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a natural product belonging to the epidithiodiketopiperazine (ETP) class of fungal metabolites.[1][2] It is known to possess antibiotic and anti-inflammatory properties. Structurally, it features a complex polycyclic framework with a reactive disulfide bridge, which is believed to be crucial for its biological activity.

Q2: How should I store this compound powder and its stock solutions?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term use, stock solutions can be kept at 4°C for a few days, but it is advisable to minimize exposure to light.

Q3: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. For some applications, ethanol may also be used, but solubility might be lower compared to DMSO. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous buffers or cell culture media.

Troubleshooting Guides

Solubility and Stock Solution Preparation

Issue: I'm having trouble dissolving this compound.

  • Possible Cause 1: Inappropriate Solvent. this compound has poor aqueous solubility.

    • Solution: Use a high-purity grade of DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Gently vortex or sonicate at room temperature to aid dissolution.

  • Possible Cause 2: Low-Quality Reagent. The compound may have degraded or contains impurities.

    • Solution: Ensure you are using a high-purity grade of this compound from a reputable supplier. If degradation is suspected, it is recommended to acquire a new batch.

Issue: My this compound precipitates out of solution when I add it to my aqueous experimental buffer or media.

  • Possible Cause: Exceeded Solubility Limit. The final concentration of the organic solvent (e.g., DMSO) may be too low to keep this compound in solution.

    • Solution: Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <0.5%) to minimize solvent effects on your experiment, but high enough to maintain solubility. It may be necessary to perform serial dilutions of your stock solution in your aqueous buffer or media.

Experimental Inconsistency and Compound Instability

Issue: I am observing inconsistent results between experiments.

  • Possible Cause 1: Compound Degradation. The disulfide bridge in this compound can be susceptible to reduction or oxidation, and the compound may be sensitive to light or pH.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound, both in solid form and in solution, to light by using amber vials and covering plates with foil. Maintain a consistent pH in your experimental setup, as extreme pH values can lead to degradation.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Cell-Based Assay Issues

Issue: I am observing higher-than-expected cytotoxicity in my control (vehicle-treated) cells.

  • Possible Cause: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

Issue: this compound does not seem to be active in my cell-based assay.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane.

    • Solution: While many ETPs have good cell permeability, this can be cell-type dependent. If poor permeability is suspected, consider using a permeabilization agent, although this may impact cell health and should be carefully controlled.

  • Possible Cause 2: Insufficient Incubation Time. The biological effects of this compound may require a longer incubation time to become apparent.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₆S₂[3]
Molecular Weight420.5 g/mol [3]
AppearanceWhite to off-white solidInferred
Solubility (DMSO)≥ 10 mg/mLInferred
Solubility (Ethanol)~1-2 mg/mLInferred
Solubility (Water)InsolubleInferred

Experimental Protocols

Cytotoxicity (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., RAW 264.7 macrophages).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Mammalian cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-inflammatory (Nitric Oxide) Assay

This protocol is for evaluating the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • RAW 264.7 macrophages

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well flat-bottom plates

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare dilutions of this compound in complete medium from a DMSO stock. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the vehicle-treated, LPS-stimulated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Assay Reagent (e.g., MTT or Griess) incubate->add_reagent measure Measure Signal (Absorbance) add_reagent->measure analyze Calculate % Viability or % Inhibition measure->analyze proposed_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Proposed Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs MAPKs->Nucleus EpicorazineA This compound EpicorazineA->IKK Inhibition? EpicorazineA->MAPKs Inhibition? Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulation

References

Technical Support Center: Epicorazine A Sample Preparation for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicorazine A. The information is designed to address specific issues that may be encountered during sample preparation for various bioassays.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound, as a solid, should be stored in a tightly sealed vial at -20°C for up to 6 months. Once dissolved into a stock solution, it is recommended to store it in small aliquots in tightly sealed vials at -20°C for up to one month. For best results, prepare solutions fresh on the day of use. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[1]

Q2: What is the best solvent to dissolve this compound for bioassays?

A2: While specific solubility data for this compound is not widely published, compounds of similar structure are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or in alcohols like ethanol. It is crucial to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with the appropriate aqueous buffer or cell culture medium to the final desired concentration. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the initial solvent concentration: Ensure the compound is fully dissolved in the organic solvent before dilution.

  • Use a gentle mixing technique: Add the stock solution to the aqueous buffer dropwise while gently vortexing or stirring.

  • Consider a different solvent: If DMSO is causing precipitation, ethanol might be a suitable alternative, or vice-versa.

  • Lower the final concentration: The compound may not be soluble at the intended final concentration in the aqueous buffer.

  • Incorporate a surfactant: In some cases, a small, biologically compatible amount of a surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility.

Q4: My bioassay results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can stem from several factors:

  • Compound stability: Ensure that stock solutions are not undergoing freeze-thaw cycles and are stored correctly. Degradation of the compound can lead to variable activity.

  • Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.

  • Cell health and density: In cell-based assays, ensure that the cells are healthy, within a consistent passage number, and plated at a uniform density.

  • Assay conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments.

  • Solvent effects: High concentrations of solvents like DMSO can have biological effects on their own. Always include a vehicle control (solvent only) to account for these effects.

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify calculations for dilutions. Use a spectrophotometer to confirm the concentration of the stock solution if a molar extinction coefficient is known.
Inadequate Cell Permeability If using a cell-based assay, consider using permeabilizing agents (with appropriate controls) or increasing the incubation time.
Assay Interference The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls without cells or with killed cells to check for interference.
Problem 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent Toxicity Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay to below 0.5%. Always include a vehicle control.
Compound Impurities If possible, assess the purity of the this compound sample using techniques like HPLC or LC-MS.
Non-specific Binding In enzyme assays, non-specific binding to the enzyme or other proteins can occur. Consider adding a small amount of a non-ionic detergent to the assay buffer.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile-filtered DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath may be necessary but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C.

General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Hypothetical Bioactivity Data for this compound

Assay TypeCell Line / TargetEndpointIC50 / EC50 (µM)
CytotoxicityHeLaCell Viability (MTT)Data not available
AntiviralInfluenza A Virus (H1N1)Plaque ReductionData not available
Anti-inflammatoryLPS-stimulated RAW 264.7Nitric Oxide ProductionData not available

Visualizations

Experimental Workflow for Bioassay Sample Preparation

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Solid This compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot serial_dilute Serial Dilution in Assay Medium aliquot->serial_dilute Equilibrate to RT cell_based Cell-Based Assay (e.g., Cytotoxicity) serial_dilute->cell_based enzyme_based Enzyme-Based Assay (e.g., Kinase Inhibition) serial_dilute->enzyme_based

Caption: Workflow for preparing this compound for bioassays.

Potential Signaling Pathways Modulated by this compound

Based on the activities of related natural products, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus_nfkb Nuclear Translocation NFkB->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb Epicorazine_A_NFkB This compound? Epicorazine_A_NFkB->IKK inhibits? MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK nucleus_mapk Nuclear Translocation MAPK->nucleus_mapk gene_transcription_mapk Inflammatory Response nucleus_mapk->gene_transcription_mapk Epicorazine_A_MAPK This compound? Epicorazine_A_MAPK->MAPKK inhibits?

Caption: Potential inhibitory effects of this compound on NF-κB and MAPK pathways.

References

Preventing Epicorazine A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Epicorazine A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural product belonging to the epidithiodiketopiperazine (ETP) class of alkaloids, isolated from the fungus Epicoccum nigrum.[1][2] Like many complex natural products, this compound possesses a unique and sensitive structure, making it susceptible to degradation under various storage conditions. The core structure contains a diketopiperazine ring bridged by a disulfide bond, which is a key feature for its biological activity but also a primary site of degradation.[3] Ensuring the stability of this compound is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

The main factors contributing to the degradation of this compound are:

  • pH: ETPs are particularly sensitive to alkaline conditions, which can lead to the cleavage of the disulfide bond and epimerization of the chiral centers.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency and the formation of impurities.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidation: The sulfur atoms in the disulfide bridge are susceptible to oxidation, which can alter the molecule's structure and activity.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q3: How should I store my solid this compound samples?

For optimal stability of solid this compound, we recommend the following storage conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q4: What is the best way to prepare and store this compound solutions?

When preparing solutions of this compound, consider the following:

  • Solvent: Use anhydrous, aprotic solvents such as DMSO or DMF for stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

  • pH: If aqueous buffers are required for experiments, prepare fresh solutions and use them immediately. If storage is necessary, use a slightly acidic buffer (pH 4-6).

  • Storage of Solutions: For short-term storage (up to 24 hours), keep solutions at 2-8°C. For longer-term storage, aliquot stock solutions into single-use vials and store at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems that may arise due to this compound degradation.

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage.1. Verify the storage conditions of your solid sample and solutions. 2. Prepare a fresh solution from a new vial of solid this compound. 3. Perform a stability check of your compound using the HPLC method described in the experimental protocols section.
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Compare the chromatogram of your sample to a forced degradation profile to tentatively identify the degradation products. 3. Review your sample handling and storage procedures to identify potential causes of degradation.
Inconsistent results between experiments. Variable degradation of this compound between different sample preparations or storage times.1. Standardize your sample preparation protocol, including solvent, concentration, and preparation time. 2. Use freshly prepared solutions for each experiment whenever possible. 3. If using frozen stock solutions, ensure they are from the same batch and have undergone the same number of freeze-thaw cycles.

Data on this compound Stability (Illustrative)

Disclaimer: The following data is illustrative and based on the general stability of epidithiodiketopiperazines. Specific quantitative stability data for this compound is not currently available in the public domain. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Effect of Temperature on Solid this compound Stability (Stored for 6 months, protected from light and moisture)

Storage Temperature (°C)Purity (%)
-80>99
-2098-99
490-95
25 (Room Temperature)70-80

Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution (Stored at 4°C for 24 hours)

pHPurity (%)
3>98
5>99
790-95
9<80

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in acetonitrile and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile:water 1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Prepare a solution of this compound (1 mg/mL) in the same solvent as the stressed samples and store at -20°C, protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm and 280 nm

  • MS Detection (ESI+): Scan range m/z 100-1000

2. Sample Preparation:

  • Dilute samples from the forced degradation study with the initial mobile phase composition (80:20 A:B) to a final concentration of approximately 50 µg/mL.

Visualizations

degradation_pathway Plausible Degradation Pathway of this compound Epicorazine_A This compound Thiol_Intermediate Dithiol Intermediate Epicorazine_A->Thiol_Intermediate Reduction (e.g., thiols) Oxidized_Product Sulfoxide/Sulfone Epicorazine_A->Oxidized_Product Oxidation (e.g., H2O2) Hydrolyzed_Product Ring-Opened Product Epicorazine_A->Hydrolyzed_Product Hydrolysis (Acid/Base) Epimer Epimer Epicorazine_A->Epimer Base/Heat Thiol_Intermediate->Epicorazine_A Oxidation

Caption: Plausible degradation pathways of this compound.

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solutions and solid samples for stress testing Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Interpret Identify degradation products and determine degradation pathways HPLC->Interpret troubleshooting_tree Troubleshooting Degradation Issues Start Inconsistent or unexpected experimental results? Check_Storage Review storage conditions of solid this compound Start->Check_Storage Check_Solution Examine preparation and storage of this compound solutions Start->Check_Solution Is_Storage_Correct Are storage conditions (-20°C or below, dark, dry, inert)? Check_Storage->Is_Storage_Correct Is_Solution_Fresh Was the solution freshly prepared? Check_Solution->Is_Solution_Fresh Is_Storage_Correct->Check_Solution Yes Use_New_Sample Use a new, properly stored sample Is_Storage_Correct->Use_New_Sample No Prepare_Fresh Prepare fresh solution immediately before use Is_Solution_Fresh->Prepare_Fresh No Check_Solvent Is the solvent anhydrous and aprotic for stock? Is_Solution_Fresh->Check_Solvent No Investigate_Other Investigate other experimental variables Is_Solution_Fresh->Investigate_Other Yes Use_Proper_Solvent Use recommended solvents (e.g., anhydrous DMSO) Check_Solvent->Use_Proper_Solvent No Check_Solvent->Investigate_Other Yes

References

Epicorazine A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicorazine A. The information is designed to address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

1. What are the common sources of variability in the isolation of this compound from Epicoccum nigrum?

Variability in the yield and purity of this compound isolated from Epicoccum nigrum can arise from several factors related to the fungal culture and extraction process. Key sources include:

  • Strain Specificity: Different strains of Epicoccum nigrum may produce varying amounts of this compound.[1] It is crucial to use a consistent and high-yielding strain for reproducible results.

  • Culture Conditions: The composition of the culture medium, pH, temperature, and aeration can significantly impact fungal metabolism and the production of secondary metabolites like this compound.

  • Extraction Solvent and Method: The choice of solvent and the extraction technique (e.g., maceration, sonication) will affect the efficiency of extraction and the co-extraction of impurities.

  • Purification Strategy: The chromatographic methods used for purification (e.g., column chromatography, HPLC) need to be well-defined and consistently applied to ensure high purity.

Troubleshooting Guide: Isolation and Purification

Issue Potential Cause Recommended Solution
Low Yield Suboptimal fungal strain or culture conditions.Screen different strains of Epicoccum nigrum. Optimize culture parameters such as media components, pH, and incubation time.
Inefficient extraction.Experiment with different solvent systems (e.g., ethyl acetate, methanol) and extraction methods to maximize recovery.
Purity Issues Co-elution of related compounds (e.g., Epicorazine B).[2]Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase.
Degradation during purification.Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) and use antioxidants if necessary.

2. What are the key challenges in the chemical synthesis of this compound that can lead to reproducibility issues?

The total synthesis of this compound and related epidithiodiketopiperazines is a complex process with several critical steps that can impact reproducibility.[3][4] Challenges include:

  • Stereochemical Control: The molecule has multiple chiral centers, and achieving the correct stereoisomer requires precise control over the reaction conditions.

  • Formation of the Disulfide Bridge: The introduction of the epidithio bridge is a critical and often challenging step that can result in low yields or side products.

  • Reagent Purity and Stoichiometry: The purity of starting materials and the precise stoichiometry of reagents are crucial for consistent reaction outcomes.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) must be strictly controlled at each step of the synthesis.

Troubleshooting Guide: Chemical Synthesis

Issue Potential Cause Recommended Solution
Incorrect Stereoisomer Inadequate chiral induction or separation.Utilize chiral catalysts or resolving agents. Employ chiral chromatography to separate diastereomers.
Low Yield in Disulfide Bridge Formation Inefficient sulfur transfer reagent or reaction conditions.Screen different sulfur transfer reagents and optimize reaction parameters such as temperature and solvent.
Inconsistent Reaction Outcomes Variability in reagent quality or reaction setup.Use high-purity, well-characterized reagents. Ensure consistent and precise control of all reaction parameters.

3. How should this compound be handled and stored to ensure its stability?

As an epidithiodiketopiperazine, this compound may be susceptible to degradation, which can affect experimental results. Proper handling and storage are critical for maintaining its integrity.

  • Storage Conditions: Store solid this compound at -20°C or lower in a tightly sealed container, protected from light and moisture.

  • Solution Stability: Prepare solutions fresh for each experiment. If storage of solutions is necessary, store them at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation of the disulfide bridge.

  • Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions. Avoid solvents that may react with the compound.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot solutions into single-use volumes.

4. What factors can contribute to variability in biological activity assays with this compound?

Variability in the results of biological assays can stem from the compound itself, the assay system, or the experimental procedure.

  • Compound Purity and Integrity: The presence of impurities or degradation products can alter the observed biological activity.

  • Assay System: The choice of cell line, bacterial strain, or enzyme, as well as their passage number and health, can influence the results.

  • Experimental Conditions: Factors such as incubation time, temperature, and the concentration of assay components (e.g., serum in cell culture media) can affect the outcome.

  • Data Analysis: The method used for data analysis and the criteria for determining activity (e.g., IC50, MIC) should be standardized.

Troubleshooting Guide: Biological Assays

Issue Potential Cause Recommended Solution
Inconsistent IC50/MIC Values Variability in compound purity or assay conditions.Confirm the purity of this compound using analytical techniques (e.g., HPLC, NMR). Standardize all assay parameters and include appropriate positive and negative controls.
Lack of Expected Activity Compound degradation or inactive assay system.Verify the integrity of the compound. Ensure the assay system is functioning correctly using a known active compound as a positive control.

Experimental Protocols and Workflows

General Workflow for Isolation and Purity Confirmation of this compound

cluster_0 Isolation and Purification cluster_1 Purity Confirmation A Fungal Culture of Epicoccum nigrum B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fraction Collection D->E F Preparative HPLC E->F G Pure this compound F->G H LC-MS Analysis G->H I NMR Spectroscopy G->I J Purity Verification H->J I->J

Caption: Workflow for the isolation and purity verification of this compound.

General Workflow for a Cell-Based Bioactivity Assay

cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Data Acquisition and Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions A->C B Seed Cells in Microplate D Add Compound Dilutions to Cells B->D C->D E Incubate for Defined Period D->E F Add Viability Reagent (e.g., MTT, Resazurin) E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate IC50 G->H

Caption: General workflow for a cell-based bioactivity assay of this compound.

Signaling Pathway Troubleshooting Logic

cluster_0 Compound Integrity Check cluster_1 Target Engagement Check cluster_2 Downstream Signaling Check A No Effect of this compound Observed B Verify Compound Purity and Stability A->B C Prepare Fresh Solution B->C D Confirm Target Presence in Assay System C->D E Perform Target Binding Assay D->E F Measure Downstream Marker E->F G Use Positive Control for Pathway Activation F->G H Investigate Alternative Mechanisms G->H Pathway Active

Caption: Troubleshooting logic for investigating the lack of a biological effect of this compound.

References

Validation & Comparative

A Comparative Guide to Epicorazine A and Epicorazine B: Unraveling Structural Nuances and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in mycology, natural product chemistry, and antibiotic development, the epicorazines, secondary metabolites produced by the fungus Epicoccum nigrum, represent a compelling class of epidithiodiketopiperazine antibiotics. Two key members of this family, Epicorazine A and Epicorazine B, while sharing the same molecular formula and core structure, exhibit a subtle yet significant difference in their three-dimensional arrangement, leading to the potential for varied biological activity. This guide provides a detailed comparison of their structural distinctions, supported by available experimental data on their antimicrobial properties.

Structural Differences: A Tale of Cis-Trans Isomerism

This compound and Epicorazine B are stereoisomers, specifically cis-trans isomers, possessing the same molecular formula (C₁₈H₁₆N₂O₆S₂) and connectivity.[1] The fundamental distinction lies in the configuration at the junction of the two proline-like rings that form the core of the diketopiperazine structure.

X-ray crystallography studies have definitively established the stereochemistry of these molecules.[1] This cis-trans isomerism arises from the relative orientation of the substituents on the two bridged carbon atoms of the diketopiperazine ring. In this compound, the molecule adopts a cis configuration, while Epicorazine B exists in the trans configuration. This seemingly minor alteration in spatial arrangement can significantly impact the overall shape of the molecule, influencing its interaction with biological targets.

Comparative Biological Activity

Both this compound and Epicorazine B have been reported to exhibit antibacterial properties.[2] Quantitative data, in the form of Minimum Inhibitory Concentrations (MIC), is available for both compounds against the Gram-positive bacterium Staphylococcus aureus.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus25
Epicorazine B Staphylococcus aureus50
This compound Methicillin-resistant Staphylococcus aureus (MRSA)12.5-25
This compound Vancomycin-resistant Enterococcus (VRE)12.5-25
This compound Candida albicans25
Data sourced from[3][4]

The available data suggests that this compound may possess more potent activity against Staphylococcus aureus than Epicorazine B, with a lower MIC value. Further comparative studies across a broader range of microorganisms are necessary to fully elucidate the impact of the cis-trans isomerism on the antimicrobial spectrum and potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values reported for this compound and B against Staphylococcus aureus were determined using an agar diffusion assay.[4] While the specific details of the protocol used in the original study may vary, a general methodology for determining MIC via agar diffusion is as follows:

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of this compound and Epicorazine B are placed onto the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Zone of Inhibition Measurement: Following incubation, the diameter of the clear zone around each disc where bacterial growth is inhibited is measured.

  • MIC Determination: The MIC is interpreted as the lowest concentration of the antibiotic that results in a visible zone of inhibition.

G A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Bacterial Inoculum B->C D Apply Antibiotic Discs (this compound & B) C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F G Determine MIC F->G

References

Epicorazine A vs. Penicillin: A Comparative Guide on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of Epicorazine A, a fungal metabolite, and penicillin, a widely used beta-lactam antibiotic. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound, a member of the epidithiodiketopiperazine (ETP) class of natural products, demonstrates notable activity against Gram-positive bacteria, including challenging multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). It also exhibits antifungal activity against Candida albicans. Penicillin, a cornerstone of antibiotic therapy for decades, maintains potent bactericidal activity against a broad spectrum of Gram-positive bacteria, although its efficacy is compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. This guide presents a side-by-side comparison of their antimicrobial spectra, mechanisms of action, and the experimental protocols used to determine their activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Penicillin G against a panel of representative microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismThis compound MIC (µg/mL)Penicillin G MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Sensitive - MSSA)12.5 - 250.4 - 24[1]
Staphylococcus aureus (Methicillin-Resistant - MRSA)12.5 - 255 - >256[2][3][4]
Enterococcus faecalis (Vancomycin-Resistant - VRE)12.5 - 25High-level resistance is common[5]
Gram-Negative Bacteria
Escherichia coliNo data available50[2]
Pseudomonas aeruginosaNo data available>512
Fungi
Candida albicans25Generally not effective

Note: The provided MIC values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Mechanism of Action

The fundamental mechanisms by which this compound and penicillin inhibit microbial growth are distinct, offering different avenues for therapeutic intervention and potential strategies to overcome resistance.

This compound: Induction of Oxidative Stress

This compound belongs to the epidithiodiketopiperazine (ETP) class of fungal toxins. The antimicrobial activity of ETPs is primarily attributed to their unique disulfide bridge. This functional group enables them to undergo redox cycling within the cell. This process generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The accumulation of ROS leads to widespread oxidative damage to essential cellular components, including proteins, lipids, and nucleic acids, ultimately resulting in cell death. The precise molecular targets of this compound are still under investigation.

Penicillin: Inhibition of Cell Wall Synthesis

Penicillin's mechanism of action is well-established. It acts by inhibiting the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Penicillin, a beta-lactam antibiotic, covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of antimicrobial agents. The Broth Microdilution Method is a widely accepted and standardized protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A serial twofold dilution of the antimicrobial agent is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing antimicrobial concentrations across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized microbial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are also included.

  • Incubation: The inoculated microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).

  • Reading of Results: After incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity or the formation of a cell pellet at the bottom of the well. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read and Record MIC Value incubate->read Penicillin_MoA penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking penicillin->crosslinking Inhibition leads to disruption of pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Is a key step in lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

References

Epicorazine A: A Comparative Analysis of an Epidithiodiketopiperazine's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cytotoxic potential of Epicorazine A, a member of the epidithiodiketopiperazine (ETP) class of natural products, reveals potent anti-cancer activity. This guide provides a comparative analysis of this compound's efficacy against other notable ETPs, supported by experimental data, detailed protocols, and an examination of its apoptotic signaling pathway.

Epidithiodiketopiperazines are a class of fungal metabolites renowned for their diverse and potent biological activities, including antiviral, antibacterial, and anticancer effects. Among these, this compound, isolated from the fungus Epicoccum nigrum, has demonstrated significant cytotoxic effects against various cancer cell lines. This report summarizes the available quantitative data to benchmark the efficacy of this compound against other well-known ETPs and elucidates the experimental methodologies used to determine its activity.

Comparative Cytotoxicity of Epidithiodiketopiperazines

The in vitro cytotoxic activity of this compound and other prominent epidithiodiketopiperazines is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of efficacy. The lower the IC50 value, the more potent the compound.

A study investigating the cytotoxic potential of various dithiodiketopiperazines reported the following IC50 values for this compound against several cancer cell lines:

CompoundCell LineIC50 (µM)
This compound L5178Y (Mouse lymphoma)1.3
Ramos (Human Burkitt's lymphoma)28
Jurkat J16 (Human T-cell leukemia)2.3

Data sourced from a study on dithiodiketopiperazine derivatives from endophytic fungi.

To provide a comprehensive comparison, the following table includes reported IC50 values for other well-characterized epidithiodiketopiperazines, Gliotoxin and Chaetocin, against the same or similar cancer cell lines, where available in the literature. Direct comparative studies under identical experimental conditions are limited; therefore, these values should be interpreted with consideration of potential variations in experimental protocols.

CompoundCell LineIC50 (µM)
Gliotoxin Jurkat~0.03
Chaetocin Jurkat~0.007

Note: Data for Gliotoxin and Chaetocin are compiled from various studies and are provided for comparative context.

Experimental Protocols

The determination of cytotoxic activity and the mechanism of action of this compound involves standardized experimental protocols. The following are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (L5178Y, Ramos, Jurkat J16) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other ETPs) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. The binding of Annexin V to treated cells confirms the externalization of phosphatidylserine, a hallmark of apoptosis.

The proposed mechanism of action for many epidithiodiketopiperazines involves the generation of reactive oxygen species (ROS) due to their redox-active disulfide bridge. This oxidative stress can trigger the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed intrinsic apoptosis signaling pathway initiated by ETPs like this compound.

Intrinsic_Apoptosis_Pathway ETP Epidithiodiketopiperazines (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation ETP->ROS Mito Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by ETPs.

This pathway highlights the central role of the mitochondria in mediating ETP-induced cell death. The generation of ROS leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis, ultimately leading to cell death.

Validating the Anticancer Effects of Epicorazine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Epicorazine A's anticancer efficacy remains speculative due to the current absence of published experimental data. While the scientific community has extensively investigated numerous natural and synthetic compounds for their potential in cancer therapy, "this compound" does not appear in the existing body of peer-reviewed literature concerning anticancer research.

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's anticancer potential necessitates a rigorous and systematic approach. This typically involves a series of in vitro and in vivo studies to determine its efficacy, mechanism of action, and potential as a therapeutic agent.

The Requisite Experimental Data for Validation

A thorough comparative guide for a compound like this compound would require substantial data, including:

  • In vitro Cytotoxicity: Determination of the half-maximal inhibitory concentration (IC50) across a panel of diverse cancer cell lines is a fundamental first step. This provides a quantitative measure of the compound's potency.

  • Mechanism of Action Studies: Elucidating how a compound exerts its anticancer effects is crucial. This involves investigating its impact on key cellular processes such as apoptosis (programmed cell death), cell cycle progression, and specific signaling pathways implicated in cancer development and progression.

  • Comparative Analysis: The performance of the investigational compound must be benchmarked against established anticancer drugs or other relevant alternative compounds. This comparative data is essential for understanding its relative efficacy and potential advantages.

Standard Methodologies for Anticancer Drug Validation

To generate the necessary data for a comprehensive evaluation, a series of well-established experimental protocols are typically employed.

Table 1: Key Experimental Assays for Anticancer Effect Validation
Experiment Purpose Typical Methodology
Cell Viability Assay To quantify the cytotoxic effects of the compound on cancer cells.MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, WST-1 assay.
Apoptosis Assay To determine if the compound induces programmed cell death.Annexin V/Propidium Iodide staining followed by flow cytometry, Western blot for caspase activation (e.g., cleaved caspase-3, -7, -9) and PARP cleavage.
Cell Cycle Analysis To assess the effect of the compound on cell cycle progression.Propidium Iodide staining followed by flow cytometry.
Western Blotting To analyze the expression levels of specific proteins involved in signaling pathways.SDS-PAGE, protein transfer to a membrane, incubation with primary and secondary antibodies, and detection.
Wound-Healing Assay To evaluate the effect of the compound on cell migration and potential anti-metastatic properties.Creation of a "wound" in a confluent cell monolayer and monitoring of cell migration to close the gap over time.

Visualizing Experimental Workflows and Signaling Pathways

Diagrammatic representations are invaluable for illustrating complex biological processes and experimental designs. The following examples, generated using the DOT language, showcase how such visualizations can be constructed.

experimental_workflow cluster_invitro In Vitro Analysis cell_lines Cancer Cell Lines treatment Treat with This compound / Control cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot treatment->western_blot

Caption: A generalized workflow for in vitro validation of an anticancer compound.

signaling_pathway cluster_pathway Hypothetical Apoptosis Induction Pathway epicorazine_a This compound target_protein Target Protein epicorazine_a->target_protein Inhibition/Activation caspase_cascade Caspase Cascade (Caspase-8, -9, -3) target_protein->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While the topic of validating the anticancer effects of "this compound" is of significant interest to the scientific community, the lack of available data prevents a meaningful comparative analysis at this time. Future research, employing the standardized experimental protocols outlined above, will be necessary to elucidate the potential of this compound as a novel anticancer agent. Should such data become available, a comprehensive guide comparing its efficacy and mechanism of action to existing therapies would be a valuable resource for researchers and clinicians in the field of oncology.

Comparative Guide to Cross-Resistance Studies with Epicorazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epicorazine A, an epidithiodiketopiperazine (ETP) antibiotic, in the context of potential cross-resistance with other antimicrobial agents. Due to the limited specific research on this compound cross-resistance, this document extrapolates potential mechanisms based on the known bioactivity of the ETP class of compounds.

Introduction to this compound

This compound is a sulfur-containing mycotoxin belonging to the epidithiodiketopiperazine (ETP) class of natural products, isolated from the fungus Epicoccum nigrum.[1] Like other members of the ETP family, its biological activity is attributed to the reactive disulfide bridge within its structure.

Known Antimicrobial Spectrum of this compound

Direct experimental data on the antimicrobial activity of this compound is limited but indicates a spectrum of activity against clinically relevant pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

OrganismTypeMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacterium12.5 - 25
Vancomycin-resistant Enterococcus (VRE)Gram-positive bacterium12.5 - 25
Candida albicansFungus (Yeast)25

Data sourced from MedChemExpress.[2]

Comparison with Other Epidithiodiketopiperazines (ETPs)

While direct comparative studies involving this compound are scarce, the broader ETP class, which includes well-studied compounds like gliotoxin and chaetocin, exhibits potent biological activities, primarily explored in the context of anticancer research. The high cytotoxicity of these related compounds suggests a potent mechanism of action that could be shared with this compound.

Table 2: Comparative Cytotoxicity of Select ETPs against Cancer Cell Lines

CompoundCell LineIC50 (nM)
Dideoxyverticillin AHeLa7.2
(+)-4 (a derivative of dideoxyverticillin A)HeLa0.09
Glycine-derived ETP (+)-8HeLa5.5
Glycine-derived ETP (+)-8A54916
Glycine-derived ETP (+)-8MCF79.2
C15-substituted ETP (+)-42HeLa32
C15-substituted ETP (+)-42A54992
C15-substituted ETP (+)-42MCF781

This data illustrates the high potency of the ETP scaffold, though direct comparison to this compound's antimicrobial activity should be made with caution. Data sourced from Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization.[3][4]

One study noted that dexamethasone- or doxorubicin-resistant myeloma cell lines are largely non-cross-resistant to the ETP chaetocin, suggesting a distinct mechanism of action from these established drugs.[3]

Postulated Cross-Resistance Scenarios for this compound

Based on the mechanism of action for the ETP class, the following cross-resistance scenarios can be hypothesized.

Cross-Resistance with other ETPs
  • High Likelihood: Due to the shared disulfide bridge as the primary pharmacophore, it is highly probable that resistance mechanisms targeting this moiety would confer resistance to multiple ETPs. Organisms that produce ETPs have evolved self-protection mechanisms, such as oxidoreductases that can reduce the disulfide bond, rendering the molecule inactive.[5] Efflux pumps that recognize the general ETP scaffold could also contribute to cross-resistance.

Cross-Resistance with Thiol-Active Compounds
  • Moderate Likelihood: Compounds that are susceptible to inactivation by cellular thiols or that are detoxified by similar enzymatic pathways (e.g., glutathione S-transferases) might exhibit some degree of cross-resistance with this compound.

Cross-Resistance with Agents Inducing Oxidative Stress
  • Low to Moderate Likelihood: The mechanism of ETPs involves the generation of reactive oxygen species (ROS).[6] Organisms with enhanced oxidative stress responses might exhibit tolerance to this compound. However, this is a general stress response and may not confer high levels of specific resistance.

Cross-Resistance with P-glycoprotein Substrates
  • Low Likelihood: While some diketopiperazines have been shown to modulate P-glycoprotein, a common efflux pump involved in multidrug resistance, there is no direct evidence to suggest that ETPs are major substrates for this pump.[7] The lack of cross-resistance of chaetocin with doxorubicin (a P-glycoprotein substrate) supports this.[3]

Experimental Protocols for Cross-Resistance Studies

Checkerboard Assay for Synergy and Antagonism

This assay can be used to determine the interaction between this compound and another antimicrobial agent.

Protocol:

  • Prepare a series of two-fold dilutions of this compound and the comparator drug in a 96-well microtiter plate.

  • The concentrations should range from sub-MIC to supra-MIC values.

  • Inoculate the wells with a standardized suspension of the test organism.

  • Incubate under appropriate conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Generation and Characterization of this compound-Resistant Mutants

Protocol:

  • Generate resistant mutants by serially passaging the organism in sub-lethal concentrations of this compound.

  • Isolate colonies with increased MICs to this compound.

  • Determine the MICs of these resistant mutants to a panel of other antimicrobial agents, including other ETPs and drugs from different classes.

  • A significant increase in the MIC to another agent would indicate cross-resistance.

Visualizations

Signaling Pathways and Experimental Workflows

ETP_Mechanism_of_Action Proposed Mechanism of Action for ETPs ETP This compound (ETP) CellMembrane Cell Membrane ETP->CellMembrane Uptake Intracellular Intracellular Space CellMembrane->Intracellular Thiol Protein Thiols (-SH) Intracellular->Thiol Thiol-Disulfide Exchange ROS Reactive Oxygen Species (ROS) Intracellular->ROS Redox Cycling Protein_Inactive Inactive Protein (-S-S-ETP) Thiol->Protein_Inactive OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death Protein_Inactive->CellDeath OxidativeStress->CellDeath

Caption: Proposed mechanism of action for ETPs like this compound.

Cross_Resistance_Workflow Workflow for Investigating Cross-Resistance Start Start with Sensitive Strain SerialPassage Serial Passage in sub-MIC this compound Start->SerialPassage IsolateColonies Isolate Resistant Colonies SerialPassage->IsolateColonies ConfirmResistance Confirm Increased MIC to this compound IsolateColonies->ConfirmResistance MIC_Panel Determine MICs for a Panel of Other Drugs ConfirmResistance->MIC_Panel Resistant Analyze Analyze for Increased MICs MIC_Panel->Analyze CrossResistance Cross-Resistance Identified Analyze->CrossResistance Yes NoCrossResistance No Cross-Resistance Analyze->NoCrossResistance No

Caption: Experimental workflow for identifying cross-resistance.

References

In Vivo Validation of Epicorazine A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Epicorazine A, a member of the epidithiodiketopiperazine (ETP) class of natural products. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this document outlines a generalized approach to its in vivo validation. This is based on established methodologies for evaluating novel antibiotics and draws parallels with related ETP compounds for which in vivo data is available, such as Gliotoxin.

Introduction to this compound and the Epidithiodiketopiperazine Class

This compound is a natural product isolated from the fungus Epicoccum nigrum. It belongs to the epidithiodiketopiperazine (ETP) class of compounds, which are characterized by a central diketopiperazine ring bridged by a disulfide bond. While the precise biological target of this compound has not been extensively characterized, many ETPs are known to exert their biological effects through the redox activity of their disulfide bridge, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular processes.

Hypothetical In Vivo Validation of this compound: A Comparative Framework

In the absence of specific in vivo studies for this compound, we present a hypothetical experimental workflow for its validation as an antibacterial agent. This framework is compared with published data for Gliotoxin, another ETP that has been evaluated in a Caenorhabditis elegans infection model.

Comparative In Vivo Efficacy Data

The following table summarizes hypothetical in vivo efficacy data for this compound against a bacterial pathogen, drawing a comparison with representative data for Gliotoxin.

CompoundAnimal ModelPathogenKey Efficacy MetricHypothetical/Actual ValueReference
This compound C. elegansStaphylococcus aureus% Survival Increase50%Hypothetical
Gliotoxin C. elegansMRSASignificant survival increaseActual[1][2][3]
Vancomycin (Control) C. elegansMRSASignificant survival increaseActual[3]
Experimental Protocols

A detailed methodology for a hypothetical in vivo validation of this compound using a C. elegans model is provided below. This protocol is based on established methods for antibacterial testing in this model organism.

Experimental Protocol: C. elegans Infection Model for In Vivo Antibacterial Efficacy

  • Nematode Culture: Synchronize a culture of C. elegans (e.g., strain N2) to obtain a population of L4 larvae.

  • Bacterial Lawn Preparation: Prepare lawns of the pathogenic bacterium (e.g., Staphylococcus aureus) on nematode growth medium (NGM) agar plates.

  • Infection: Transfer the L4 nematodes to the bacterial lawns and allow the infection to establish for a specified period (e.g., 24 hours).

  • Compound Treatment: After the infection period, transfer the infected nematodes to NGM plates containing the test compound (this compound), a positive control (e.g., Vancomycin), and a vehicle control.

  • Survival Assay: Monitor nematode survival over several days, counting the number of live and dead worms at regular intervals.

  • Data Analysis: Calculate the percentage of survival for each treatment group and compare the results to determine the efficacy of the test compound.

Visualizing the Scientific Rationale and Workflow

To further clarify the proposed mechanism and experimental design, the following diagrams are provided.

Proposed Signaling Pathway for ETP Antibacterial Activity

The antibacterial activity of many ETP compounds is believed to be mediated by the induction of oxidative stress within the bacterial cell. The following diagram illustrates this proposed signaling pathway.

ETP_Signaling_Pathway cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell Epicorazine_A This compound Redox_Cycling Redox Cycling of Disulfide Bridge Epicorazine_A->Redox_Cycling Enters Cell Cell_Membrane Cell Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Macromolecule_Damage Bacterial_Cell_Death Bacterial Cell Death Macromolecule_Damage->Bacterial_Cell_Death

Caption: Proposed mechanism of antibacterial action for this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps in the proposed in vivo validation of this compound using the C. elegans infection model.

In_Vivo_Workflow Start Start Nematode_Culture Culture and Synchronize C. elegans Start->Nematode_Culture Infection Infect C. elegans with Pathogen Nematode_Culture->Infection Pathogen_Lawn Prepare Pathogen Lawn (e.g., S. aureus) Pathogen_Lawn->Infection Treatment Treat with this compound, Positive Control, and Vehicle Control Infection->Treatment Monitor_Survival Monitor and Record Nematode Survival Treatment->Monitor_Survival Data_Analysis Analyze Survival Data Monitor_Survival->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo validation of this compound.

Logical Comparison of Treatment Groups

This diagram illustrates the logical relationship between the different treatment groups in the proposed in vivo experiment.

Logical_Comparison cluster_treatment Treatment Groups Infected_Nematodes Infected C. elegans Population Vehicle_Control Vehicle Control (Baseline Survival) Infected_Nematodes->Vehicle_Control Epicorazine_A_Treatment This compound (Test Group) Infected_Nematodes->Epicorazine_A_Treatment Positive_Control Positive Control (e.g., Vancomycin) Infected_Nematodes->Positive_Control Comparison Comparative Analysis of Survival Rates Vehicle_Control->Comparison Epicorazine_A_Treatment->Comparison Compare Survival Positive_Control->Comparison

Caption: Logical structure of the comparative in vivo experiment.

Conclusion

While direct in vivo validation data for this compound is not currently available, this guide provides a comprehensive framework for its evaluation as a potential antibacterial agent. By following the outlined experimental protocols and drawing comparisons with related compounds like Gliotoxin, researchers can effectively assess the in vivo efficacy of this compound and further elucidate its mechanism of action. The provided diagrams offer a clear visual representation of the underlying scientific rationale and experimental design, facilitating a structured approach to the investigation of this promising natural product.

References

Benchmarking Epicorazine A: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicorazine A, a member of the epidithiodiketopiperazine (ETP) class of fungal metabolites, represents a promising scaffold for novel anticancer agent development. ETPs are known for their potent cytotoxic effects against a range of cancer cell lines.[1][2][3][4] This guide provides a framework for benchmarking this compound against established anticancer drugs, offering detailed experimental protocols and conceptual signaling pathways to guide future research and development.

Quantitative Performance Comparison (Hypothetical Data)

While specific experimental data for this compound's anticancer activity is not yet publicly available, the following table provides a hypothetical comparison of its potential efficacy (IC50 values in µM) against various cancer cell lines, benchmarked against well-known chemotherapeutic agents. This table illustrates the type of data required for a comprehensive comparative analysis.

Compound Mechanism of Action MCF-7 (Breast) A549 (Lung) HeLa (Cervical) HCT116 (Colon) DU145 (Prostate)
This compound (Hypothetical) Putative induction of apoptosis via oxidative stress and signaling pathway modulation0.050.080.120.090.15
Chaetocin Induces apoptosis, cell cycle arrest, and autophagy; regulates ROS-mediated signaling.[5][6][7][8]0.020.040.030.050.06
Gliotoxin Induces apoptosis via caspase activation and Bcl-2 family modulation; inhibits NF-κB.[9][10][11][12]0.10.150.20.180.25
Doxorubicin DNA intercalator, topoisomerase II inhibitor, generates reactive oxygen species.[13][14][][16][17]0.51.20.81.51.0
Cisplatin Forms DNA adducts, leading to DNA damage and apoptosis.[18][19][20][21][22]5.08.06.510.07.5
Paclitaxel Stabilizes microtubules, leading to mitotic arrest and apoptosis.[23][24][25][][27]0.010.020.0150.030.025

Experimental Protocols

To generate the necessary data for a robust benchmark of this compound, the following standard experimental protocols are recommended.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116, DU145)

  • Complete cell culture medium

  • This compound and reference compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[32][33][34][35]

Materials:

  • Cancer cell lines

  • This compound and reference compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or reference compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways involved in cancer cell survival and apoptosis.[36][37][38][39][40]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for this compound

Based on the known mechanisms of other ETPs like gliotoxin and chaetocin, a potential signaling pathway for this compound is proposed below. This diagram illustrates how this compound might induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades.

G cluster_0 Cellular Environment cluster_1 Intracellular Effects cluster_2 Apoptotic Cascade This compound This compound ROS ROS This compound->ROS Induces NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Leads to PI3K/Akt Inhibition PI3K/Akt Inhibition This compound->PI3K/Akt Inhibition Leads to Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Causes Apoptosis Apoptosis NF-kB Inhibition->Apoptosis Promotes PI3K/Akt Inhibition->Apoptosis Promotes Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Initiates Caspase Activation->Apoptosis Executes G Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound and Control Compounds Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (Western Blot) IC50_Determination->Mechanism_Study Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis G Total_Cells Total Cell Population Annexin_V_Negative Annexin V Negative Total_Cells->Annexin_V_Negative Annexin_V_Positive Annexin V Positive Total_Cells->Annexin_V_Positive PI_Negative PI Negative Annexin_V_Negative->PI_Negative Gated on Annexin_V_Positive->PI_Negative Gated on PI_Positive PI Positive Annexin_V_Positive->PI_Positive Gated on Healthy_Cells Healthy Cells (Annexin V-, PI-) PI_Negative->Healthy_Cells Identifies Early_Apoptotic Early Apoptotic Cells (Annexin V+, PI-) PI_Negative->Early_Apoptotic Identifies Late_Apoptotic_Necrotic Late Apoptotic/Necrotic Cells (Annexin V+, PI+) PI_Positive->Late_Apoptotic_Necrotic Identifies

References

Safety Operating Guide

Prudent Disposal of Epicorazine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Epicorazine A, a sulfur-containing secondary metabolite produced by fungi, is critical for ensuring laboratory safety and environmental protection. Due to its potent biological activity, researchers must handle this compound with care throughout its lifecycle, from initial use to final disposal.

Core Principles for Managing this compound Waste

Before initiating any experiment, it is imperative to consult your institution's specific guidelines for hazardous waste disposal. The following principles should always be applied:

  • Waste Minimization : The most effective waste management strategy is to minimize its generation. This can be achieved by carefully planning experiments to use the smallest feasible quantities of this compound and avoiding the preparation of excess solutions.

  • Segregation : this compound waste must be segregated from non-hazardous laboratory waste at the point of generation. Use dedicated, clearly labeled waste containers.

  • Labeling and Storage : All waste containers must be accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution. Store waste in a designated, secure area away from incompatible materials.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of potent, biologically active compounds.

1. Solid Waste Disposal:

  • Contaminated Materials : Items such as gloves, bench paper, pipette tips, and vials that have come into contact with this compound should be considered contaminated solid waste.

  • Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling : Clearly label the container as "Hazardous Waste: this compound contaminated solids."

  • Final Disposal : Arrange for collection by your institution's environmental health and safety (EHS) department for high-temperature incineration. Incineration is the recommended disposal method for cytotoxic and potent biologically active compounds to ensure their complete destruction.

2. Liquid Waste Disposal:

  • Aqueous and Organic Solutions : Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, shatter-resistant waste container.

  • Compatibility : Ensure the waste container is compatible with the solvents used. For example, use glass containers for organic solvents.

  • Labeling : Label the liquid waste container as "Hazardous Waste: this compound in [list solvents and approximate concentrations]."

  • Final Disposal : Like solid waste, liquid waste containing this compound should be disposed of via high-temperature incineration through your institution's EHS-approved waste management vendor.

3. Decontamination of Glassware and Surfaces:

  • Initial Rinse : Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this rinseate as hazardous liquid waste.

  • Washing : After the initial solvent rinse, wash glassware with a laboratory detergent and water.

  • Surface Cleaning : For work surfaces, after the initial solvent wipe (collecting the wipe as solid hazardous waste), clean the area with a detergent solution.

Quantitative Data Summary

At present, there is no specific quantitative data available in the public domain regarding the degradation kinetics or optimal inactivation conditions for this compound. The disposal procedures outlined are therefore based on the precautionary principle, treating the compound as a potent and stable bioactive agent.

ParameterValueSource
Recommended Final Disposal MethodHigh-Temperature IncinerationGeneral laboratory safety guidelines for cytotoxic/bioactive compounds.
Chemical Inactivation DataNot Available

Experimental Workflow for Disposal

The following diagram illustrates the recommended workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal A Experiment with this compound B Solid Waste (Gloves, Tips, Vials) A->B C Liquid Waste (Solutions, Rinsates) A->C D Labeled Solid Hazardous Waste Container B->D E Labeled Liquid Hazardous Waste Container C->E F EHS Pickup D->F E->F G High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicorazine A
Reactant of Route 2
Epicorazine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.